Ethyl 2-methylbutanoate-d9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
ethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1D3,3D3,4D2,6D |
Clave InChI |
HCRBXQFHJMCTLF-ZMECLBIQSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Ethyl 2-methylbutanoate-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methylbutanoate-d9 is a deuterated stable isotope-labeled analog of ethyl 2-methylbutanoate. Ethyl 2-methylbutanoate is a volatile organic compound and a fatty acid ethyl ester naturally found in a variety of fruits, such as apples and oranges, and is known for its characteristic sweet, apple-like aroma. The deuterated version, where nine hydrogen atoms have been replaced by deuterium, serves as a valuable internal standard for quantitative analysis in various scientific disciplines, including flavor and fragrance research, metabolomics, and drug development. Its use in isotope dilution mass spectrometry allows for precise and accurate quantification of its non-deuterated counterpart in complex matrices.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of this compound and its non-deuterated analog.
| Property | This compound | Ethyl 2-methylbutanoate |
| Chemical Formula | C₇H₅D₉O₂[1][2][3] | C₇H₁₄O₂[4][5] |
| Molecular Weight | 139.24 g/mol [1][2][3] | 130.18 g/mol [4][5] |
| IUPAC Name | ethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate[6] | ethyl 2-methylbutanoate[4] |
| Synonyms | (±)-Ethyl 2-Methylbutyrate-d9, 2-Methylbutanoic-d9 acid ethyl ester | Berry butyrate, Ethyl 2-methylbutanoate[5] |
| Appearance | Colorless oily liquid with a fruity odor (inferred from non-deuterated form)[4] | Colorless oily liquid with a fruity odor[4] |
| Boiling Point | Not specified | 133 °C[5] |
| Density | Not specified | 0.865 g/mL at 25 °C[5] |
| Refractive Index | Not specified | n20/D 1.397[5] |
Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter for its use in quantitative analysis.
| Parameter | Value | Source |
| Isotopic Purity | 99 atom % D | LGC Standards[6] |
| Chemical Purity | min 98% | LGC Standards[6] |
Experimental Protocols
General Synthesis of Deuterated Ethyl Esters
Example General Procedure (Hypothetical for this compound):
-
Starting Materials: 2-Methylbutanoic acid-d9 and ethanol-d6.
-
Reaction: The deuterated acid and alcohol are reacted in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Conditions: The reaction mixture is typically heated under reflux to drive the esterification to completion.
-
Work-up: After the reaction is complete, the mixture is cooled, and the ester is extracted with a suitable organic solvent. The organic layer is washed with a basic solution to remove any unreacted acid and then with brine.
-
Purification: The crude ester is dried over an anhydrous salt (e.g., magnesium sulfate) and purified by distillation to yield the final product.
The following diagram illustrates a generalized workflow for the synthesis of a deuterated ester.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a primary technique for the analysis of volatile compounds like this compound and for determining its isotopic purity. The following is a representative GC-MS protocol adapted from the analysis of deuterated esters in a biological matrix.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A suitable capillary column for the separation of volatile esters, such as a Carbowax column.[1]
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 10 minutes
-
Ramp 1: Increase to 100°C at a rate of 3°C/minute
-
Ramp 2: Increase to 220°C at a rate of 5°C/minute[1]
Carrier Gas: Helium
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Full scan or selected ion monitoring (SIM) to enhance sensitivity and selectivity for the deuterated and non-deuterated analytes.
Isotopic Purity Determination: The isotopic purity can be determined by analyzing the mass spectrum of the compound. The relative intensities of the molecular ion peaks corresponding to the fully deuterated species and any partially deuterated or non-deuterated species are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, both ¹H and ¹³C NMR would be used for characterization.
Expected ¹H NMR Spectrum: Due to the replacement of all nine protons with deuterium, the ¹H NMR spectrum of pure this compound is expected to show no signals. The absence of proton signals would confirm the high isotopic enrichment of the compound. Any residual proton signals would indicate the presence of partially deuterated or non-deuterated impurities.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound will be significantly different from its non-deuterated counterpart due to the coupling between carbon and deuterium atoms (C-D coupling). The signals for the deuterated carbon atoms will appear as multiplets, and their chemical shifts may be slightly different due to the isotopic effect.
Reference ¹H and ¹³C NMR data for non-deuterated Ethyl 2-methylbutanoate can be found in public databases such as PubChem.[4]
Applications in Research
This compound is primarily used as an internal standard in quantitative mass spectrometry-based studies. Its applications span various fields:
-
Flavor and Fragrance Analysis: To accurately quantify the concentration of ethyl 2-methylbutanoate in food, beverages, and consumer products.
-
Metabolomics: As a tracer to study the biosynthesis and metabolism of branched-chain esters in biological systems. For example, it has been used to investigate the biosynthetic pathways of flavor compounds in apples.
-
Pharmacokinetics: In drug development, deuterated standards are used to quantify the concentration of a drug or its metabolites in biological fluids.
Biosynthetic Pathway of 2-Methylbutanoate Esters in Plants
The biosynthesis of 2-methylbutanoate esters, such as ethyl 2-methylbutanoate, in plants like apples originates from the amino acid isoleucine. The following diagram illustrates the key steps in this pathway.
References
- 1. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]
- 2. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]
- 3. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]
- 4. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-methylbutyrate = 98 , FCC, FG 7452-79-1 [sigmaaldrich.com]
- 6. Ethyl (±)-2-Methylbutyrate-d9 | LGC Standards [lgcstandards.com]
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-methylbutanoate-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Ethyl 2-methylbutanoate-d9, a deuterated isotopologue of the naturally occurring ester, ethyl 2-methylbutanoate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including as internal standards in quantitative analysis, as tracers in metabolic studies, and for elucidating reaction mechanisms.
Core Chemical Properties
This compound is a saturated fatty acid ester. The deuterium labeling provides a distinct mass difference from its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based quantification.
| Property | Value | Source |
| Chemical Formula | C₇H₅D₉O₂ | --INVALID-LINK-- |
| Molecular Weight | 139.24 g/mol | --INVALID-LINK-- |
| CAS Number | 2708286-78-4 | --INVALID-LINK-- |
| Canonical SMILES | CCC(C)C(=O)OCC | --INVALID-LINK-- |
| InChI | InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1D3,3D3,4D2,6D | --INVALID-LINK-- |
| IUPAC Name | ethyl 2-methylbutanoate-2,3,3,4,4,4-d9 | --INVALID-LINK-- |
Physical and Spectroscopic Properties
Table of Physical Properties (of non-deuterated Ethyl 2-methylbutanoate)
| Property | Value | Source |
| Boiling Point | 133 °C (at 760 mmHg) | --INVALID-LINK-- |
| Density | 0.865 g/mL (at 25 °C) | --INVALID-LINK-- |
| Refractive Index | 1.397 (at 20 °C) | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Odor | Fruity, apple-like | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
The mass spectrum of the non-deuterated Ethyl 2-methylbutanoate shows characteristic fragmentation patterns. For the d9 isotopologue, the molecular ion peak and fragment ions containing deuterium will be shifted by the corresponding number of deuterium atoms.
Key Mass Spectral Peaks (of non-deuterated Ethyl 2-methylbutanoate - Electron Ionization)
| m/z | Interpretation |
| 130 | [M]+ (Molecular Ion) |
| 102 | [M - C₂H₄]+ |
| 85 | [M - OC₂H₅]+ |
| 57 | [C₄H₉]+ |
Source: --INVALID-LINK--, --INVALID-LINK--
For this compound, the molecular ion peak [M]+ is expected at m/z 139.
NMR spectroscopy is a powerful tool for structural elucidation. While specific spectra for this compound are not widely published, the spectra of the non-deuterated compound provide a reference. In the ¹H NMR spectrum of the d9 compound, the signals corresponding to the deuterated positions will be absent. In the ¹³C NMR spectrum, the carbons attached to deuterium will show coupling (C-D) and may have slightly different chemical shifts.
¹H NMR Chemical Shifts (of non-deuterated Ethyl 2-methylbutanoate in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -OCH₂- |
| ~2.3 | Sextet | 1H | -CH(CH₃)- |
| ~1.5 | Quintet | 2H | -CH₂CH₃ |
| ~1.2 | Triplet | 3H | -OCH₂CH₃ |
| ~1.1 | Doublet | 3H | -CH(CH₃)- |
| ~0.9 | Triplet | 3H | -CH₂CH₃ |
Source: --INVALID-LINK--
¹³C NMR Chemical Shifts (of non-deuterated Ethyl 2-methylbutanoate in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~176 | C=O |
| ~60 | -OCH₂- |
| ~41 | -CH(CH₃)- |
| ~26 | -CH₂CH₃ |
| ~16 | -CH(CH₃)- |
| ~14 | -OCH₂CH₃ |
| ~11 | -CH₂CH₃ |
Source: --INVALID-LINK--
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound is via the Fischer esterification of 2-methylbutanoic acid-d9 with ethanol in the presence of an acid catalyst.
Reaction:
CD₃CD₂CD(CD₃)COOH + CH₃CH₂OH --[H⁺]--> CD₃CD₂CD(CD₃)COOCH₂CH₃ + H₂O
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbutanoic acid-d9 (1.0 eq) and anhydrous ethanol (5.0 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for the analysis and quantification of volatile compounds like this compound.
Experimental Parameters:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: Capillary, Carbowax (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 40°C, hold for 10 min.
-
Ramp 1: 3°C/min to 100°C.
-
Ramp 2: 5°C/min to 220°C.[1]
-
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
Logical Workflow and Diagrams
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Safety and Handling
Ethyl 2-methylbutanoate is a flammable liquid.[2] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[2] Keep away from sources of ignition.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a foundational understanding of the chemical properties and analytical considerations for this compound. For specific applications, further experimental validation is recommended.
References
Ethyl 2-methylbutanoate-d9: A Technical Guide for Researchers
Introduction
Ethyl 2-methylbutanoate-d9 is a deuterated stable isotope-labeled analog of ethyl 2-methylbutanoate, a common ester found in many fruits and fermented beverages that contributes to their characteristic fruity aroma. Due to its chemical and physical similarity to the unlabeled compound, this compound serves as an ideal internal standard for quantitative analysis by mass spectrometry. This technical guide provides researchers, scientists, and drug development professionals with essential information regarding its properties, a detailed experimental protocol for its use in a common application, and a visual representation of the analytical workflow.
Core Data and Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 2708286-78-4 |
| Molecular Formula | C₇H₅D₉O₂ |
| Molecular Weight | 139.24 g/mol |
| Synonyms | Ethyl (±)-2-Methylbutyrate-d9, 2-Methylbutanoic-d9 acid ethyl ester |
| Appearance | Typically a neat liquid |
| Purity | Commonly available with high isotopic enrichment (e.g., 99 atom % D) and chemical purity (≥98%) |
Application: Quantification of Ethyl 2-methylbutanoate in Wine using HS-SPME-GC-MS
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the analysis of its non-deuterated counterpart in complex matrices such as food and beverages. The use of a deuterated internal standard is crucial for accurate quantification as it compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.
Experimental Protocol: Quantification of Ethyl 2-methylbutanoate in a Wine Sample
This protocol outlines the use of this compound as an internal standard for the quantification of ethyl 2-methylbutanoate in a wine sample using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
Analyte Standard: Ethyl 2-methylbutanoate (CAS No. 7452-79-1)
-
Internal Standard: this compound (CAS No. 2708286-78-4)
-
Solvent: Ethanol (ACS grade or higher)
-
Matrix: Red or white wine sample
-
Reagents: Sodium chloride (NaCl)
-
Consumables: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa, SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Preparation of Standard Solutions:
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ethyl 2-methylbutanoate and dissolve in 100 mL of ethanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of ethanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a model wine solution (or a wine sample with a known low concentration of the analyte) with appropriate volumes of the analyte stock solution to achieve a desired concentration range (e.g., 1-100 µg/L). Each calibration standard should be spiked with a constant concentration of the internal standard (e.g., 10 µg/L).
3. Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add a precise amount of NaCl (e.g., 1.5 g) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Spike the sample with the internal standard solution to a final concentration of 10 µg/L.
-
Immediately seal the vial with a magnetic screw cap.
4. HS-SPME Procedure:
-
Place the vial in an autosampler with an incubation station.
-
Incubate the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration of the volatile compounds in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
5. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent).
-
Injector: Operate in splitless mode at a temperature sufficient for efficient desorption (e.g., 250°C).
-
Oven Temperature Program: A typical program would be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 5°C/minute.
-
Final hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode.
-
Data Acquisition: Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantifier ion for Ethyl 2-methylbutanoate: m/z 88
-
Qualifier ion(s) for Ethyl 2-methylbutanoate: m/z 57, 102
-
Quantifier ion for this compound: m/z 97
-
Qualifier ion(s) for this compound: m/z 60, 111
-
6. Data Analysis:
-
Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and the wine sample.
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of ethyl 2-methylbutanoate in the wine sample by interpolating its response ratio on the calibration curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the quantification of ethyl 2-methylbutanoate in a wine sample using its deuterated internal standard.
Caption: Experimental workflow for the quantification of ethyl 2-methylbutanoate.
The logical relationship for using a deuterated internal standard in quantitative analysis is depicted in the following diagram.
Caption: Logic of using a deuterated internal standard for quantification.
Technical Guide: Molecular Weight of Ethyl 2-methylbutanoate-d9
This document provides a detailed analysis of the molecular weight of the deuterated organic compound, Ethyl 2-methylbutanoate-d9. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require precise molecular weight information for this isotopically labeled compound.
Quantitative Data Summary
The molecular weight of this compound is determined by its molecular formula, which incorporates nine deuterium atoms. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₅D₉O₂ | [1] |
| Molecular Weight | 139.2403 g/mol | [1] |
| Non-Deuterated Formula | C₇H₁₄O₂ | [2][3] |
| Non-Deuterated M.W. | 130.18 g/mol | [3][4] |
Molecular Weight Calculation
The molecular weight of this compound is calculated by summing the atomic weights of its constituent atoms. The calculation is based on the atomic weights of carbon, hydrogen, deuterium, and oxygen.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) | Reference |
| Carbon | C | 7 | 12.011 | 84.077 | [5][6][7] |
| Hydrogen | H | 5 | 1.008 | 5.040 | [5][8][9] |
| Deuterium | D | 9 | 2.014 | 18.126 | [10][11] |
| Oxygen | O | 2 | 15.999 | 31.998 | [5][12][13][14] |
| Total | 139.241 |
Note: The calculated molecular weight of 139.241 amu is consistent with the referenced value of 139.2403 g/mol .[1] The slight difference is due to rounding of the atomic weights used in this table.
Visualization of Molecular Composition
The following diagram illustrates the elemental composition of this compound.
Methodological Considerations
The determination of the molecular weight of a specific chemical compound like this compound is a standard calculation based on its known molecular formula and the atomic weights of its constituent isotopes. As such, detailed experimental protocols for this determination are not applicable in this context. The primary method for experimentally verifying the molecular weight of a compound is mass spectrometry, which would confirm the calculated value.
Similarly, signaling pathways are complex biological processes and are not relevant to the fundamental chemical property of molecular weight. Therefore, a visualization of such pathways is not included.
References
- 1. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]
- 2. Showing Compound (S)-(+)-ethyl-2-methylbutanoate (FDB029639) - FooDB [foodb.ca]
- 3. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-Ethyl 2-methylbutanoate | C7H14O2 | CID 6429107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 6. Carbon - Wikipedia [en.wikipedia.org]
- 7. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Deuterium - Wikipedia [en.wikipedia.org]
- 11. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
- 13. Oxygen, atomic [webbook.nist.gov]
- 14. Oxygen | O (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 2-methylbutanoate-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for Ethyl 2-methylbutanoate-d9, a deuterated isotopologue of the common flavor and fragrance compound. The synthesis is presented in two main stages: the preparation of the deuterated carboxylic acid precursor, 2-methylbutanoic acid-d9, via a malonic ester synthesis, followed by its esterification with ethanol. This document outlines detailed experimental protocols, presents quantitative data in tabular format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound is approached through a two-step process:
-
Synthesis of 2-methylbutanoic acid-d9: A malonic ester synthesis is employed, starting with diethyl malonate. This classic method allows for the sequential introduction of two different alkyl groups. In this case, a deuterated ethyl group (ethyl-d5) and a deuterated methyl group (methyl-d3) are introduced. Subsequent hydrolysis and decarboxylation yield the desired 2-methylbutanoic acid-d9.
-
Fischer Esterification: The prepared 2-methylbutanoic acid-d9 is then esterified with ethanol using an acid catalyst to produce the final product, this compound.
The overall synthetic scheme is depicted below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-methylbutanoic acid-d9
This procedure is adapted from standard malonic ester synthesis protocols.[1][2]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Formation of the Malonate Enolate (First Alkylation): In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). To this solution, add diethyl malonate dropwise at room temperature. The mixture is then stirred for 30-60 minutes to ensure complete formation of the enolate.
-
First Alkylation (Ethylation-d5): To the enolate solution, add iodoethane-d5 dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC). After cooling to room temperature, the solvent is removed under reduced pressure.
-
Formation of the Alkylated Enolate (Second Alkylation): The crude diethyl (ethyl-d5)malonate is redissolved in absolute ethanol, and a second equivalent of sodium ethoxide is added to form the enolate of the monosubstituted ester.
-
Second Alkylation (Methylation-d3): Iodomethane-d3 is added dropwise to the solution, and the mixture is heated to reflux for several hours until the second alkylation is complete.
-
Hydrolysis and Decarboxylation: After cooling, the ethanol is removed in vacuo. An aqueous solution of a strong acid (e.g., HCl or H2SO4) is added to the residue. The mixture is heated to reflux for several hours to facilitate both the hydrolysis of the diester to the dicarboxylic acid and the subsequent decarboxylation to yield 2-methylbutanoic acid-d9.
-
Work-up and Purification: The reaction mixture is cooled and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is evaporated. The crude 2-methylbutanoic acid-d9 can be purified by distillation.
Synthesis of this compound (Fischer Esterification)
This protocol is based on general Fischer esterification procedures.[11][12][13][14]
Materials:
-
2-methylbutanoic acid-d9 (from step 2.1)
-
Absolute ethanol
-
Concentrated sulfuric acid (H2SO4)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methylbutanoic acid-d9 and a large excess of absolute ethanol. While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Esterification: The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: After cooling to room temperature, the excess ethanol is removed by rotary evaporation. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by fractional distillation.
Data Presentation
The following tables summarize the key reagents and expected quantitative data for the synthesis.
Table 1: Reagents for the Synthesis of this compound
| Step | Reagent | Molar Mass ( g/mol ) | Role |
| 1 | Diethyl malonate | 160.17 | Starting material |
| 1 | Sodium ethoxide | 68.05 | Base |
| 1 | Iodoethane-d5 | 161.00 | Deuterated alkylating agent |
| 1 | Iodomethane-d3 | 144.96 | Deuterated alkylating agent |
| 2 | 2-methylbutanoic acid-d9 | 111.18 | Reactant |
| 2 | Ethanol | 46.07 | Reactant/Solvent |
| 2 | Sulfuric acid | 98.08 | Catalyst |
Table 2: Expected Yields and Purity
| Product | Step | Theoretical Yield | Expected Yield Range | Isotopic Purity |
| 2-methylbutanoic acid-d9 | 1 | Stoichiometric | 60-75% | >98% |
| This compound | 2 | Stoichiometric | 70-85% | >98% |
Note: Expected yields are based on typical outcomes for malonic ester synthesis and Fischer esterification and may vary depending on specific reaction conditions and scale.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis.
Caption: General experimental workflow for the synthesis.
References
- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 2. Ch21: Malonic esters [chem.ucalgary.ca]
- 3. synmr.in [synmr.in]
- 4. Ethyl Iodide D5 | CAS No- 6485-58-1 | Simson Pharma Limited [simsonpharma.com]
- 5. Ethyl Iodide D5 | CAS No- 6485-58-1 | Simson Pharma Limited [simsonpharma.com]
- 6. deutramed.com [deutramed.com]
- 7. Methyl iodide (Dâ, 99.5%) + copper wire - Cambridge Isotope Laboratories, DLM-362-5 [isotope.com]
- 8. Methyl iodide-Dâ + copper wire (D, 99.5%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. 碘甲烷-d3 ≥99.5 atom % D, ≥99% (CP), contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 11. cerritos.edu [cerritos.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Unveiling the Profile of Ethyl 2-methylbutanoate-d9: A Technical Guide to Purity and Isotopic Enrichment
For researchers, scientists, and drug development professionals, the quality of isotopically labeled compounds is paramount for the accuracy and reliability of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the purity and isotopic enrichment of Ethyl 2-methylbutanoate-d9, a deuterated analog of a common fragrance and flavor compound. This document outlines the analytical methodologies used to determine its chemical and isotopic purity and presents a plausible synthetic pathway.
This compound serves as a valuable internal standard in quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuteration renders it chemically identical to its non-deuterated counterpart but with a distinct mass, allowing for precise quantification in complex matrices. The efficacy of this compound as an internal standard is directly dependent on its chemical purity and the degree of isotopic enrichment.
Quantitative Data Summary
The chemical purity and isotopic enrichment of this compound are critical quality attributes. The following tables summarize the available quantitative data for this compound.
Table 1: Chemical Purity of Ethyl (±)-2-Methylbutyrate-d9
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | Gas Chromatography-Mass Spectrometry (GC-MS) |
Table 2: Isotopic Enrichment of Ethyl (±)-2-Methylbutyrate-d9
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 99 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Data sourced from a commercially available standard from LGC Standards.[1]
Experimental Protocols
The determination of chemical purity and isotopic enrichment requires robust analytical methodologies. The following sections detail the typical experimental protocols employed for the analysis of this compound.
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is the method of choice for assessing the chemical purity of this compound by identifying and quantifying any potential impurities.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in split mode.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range of m/z 30-300 is typically scanned to detect the molecular ion and characteristic fragment ions of the analyte and any potential impurities.
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the isotopic enrichment of deuterated compounds. Both ¹H (proton) and ²H (deuterium) NMR can be utilized for this purpose.
Methodology:
-
Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) that does not contain signals in the regions of interest.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
The ¹H NMR spectrum is acquired to observe any residual proton signals.
-
The integral of the residual proton signals is compared to the integral of a known internal standard or a reference signal from the non-deuterated part of the molecule (if any).
-
The percentage of isotopic enrichment is calculated based on the relative reduction in the integral of the proton signals at the deuterated positions.
-
-
²H NMR Analysis:
-
A ²H NMR spectrum is acquired to directly observe the deuterium signals.
-
The integrals of the different deuterium signals can confirm the positions of deuteration and their relative abundances.
-
Quantitative ²H NMR, with appropriate relaxation delays, can provide a direct measure of the deuterium content.[2][3]
-
-
Data Analysis: The isotopic enrichment is calculated by comparing the integrated areas of the residual proton signals to the corresponding signals in a non-deuterated standard or by direct integration of the deuterium signals in the ²H NMR spectrum.
Synthesis Pathway
References
Commercial Suppliers of Ethyl 2-methylbutanoate-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Ethyl 2-methylbutanoate-d9, a deuterated stable isotope-labeled internal standard crucial for quantitative analyses. This document outlines key specifications from various suppliers, details a comprehensive experimental protocol for its application in gas chromatography-mass spectrometry (GC-MS), and presents a visual workflow for its use in analytical methodologies.
Introduction
Ethyl 2-methylbutanoate is a key ester compound that contributes to the characteristic fruity aroma of various fruits, including apples and grapes, and is also found in alcoholic beverages like wine.[1][2] Its deuterated isotopologue, this compound, serves as an invaluable internal standard in stable isotope dilution assays (SIDA). The use of deuterated standards is a well-established technique in analytical chemistry, particularly for GC-MS and liquid chromatography-mass spectrometry (LC-MS), as it allows for precise and accurate quantification of the target analyte by correcting for variations during sample preparation and analysis.[3][4]
Commercial Availability and Specifications
Several chemical suppliers offer this compound for research and developmental purposes. The product is typically available in neat form or as a solution. Key specifications, such as chemical and isotopic purity, are critical for ensuring the reliability of quantitative results. Below is a summary of the information available from prominent suppliers.
| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Purity (atom % D) | Available Quantities |
| LGC Standards | Ethyl (±)-2-Methylbutyrate-d9 | CDN-D-7673 | min 98% | 99 | 250 mg, 500 mg |
| Coompo Research Chemicals | Ethyl 2-Methylbutyrate-d9 | C231473 | 98% | Not Specified | Inquire |
| MedChemExpress | This compound | HY-148439S | Not Specified | Not Specified | Inquire |
Experimental Protocol: Quantification of Ethyl 2-methylbutanoate in Wine using HS-SPME-GC-MS with this compound as an Internal Standard
This protocol is adapted from a methodology for the analysis of fruity esters in wine and outlines the use of this compound as an internal standard for the quantification of its non-deuterated analogue.[5][6]
Materials and Reagents
-
Sample: Wine (e.g., Carmenere, Chardonnay)
-
Internal Standard (IS): this compound solution (e.g., 10 mg/L in ethanol)
-
Solvents: Ethanol (analytical grade), Diethyl ether (distilled)
-
Salts: Sodium chloride (analytical grade)
-
Solid-Phase Microextraction (SPME) Fibers: e.g., Carbowax/Divinylbenzene (CW/DVB)
Sample Preparation
-
Aliquoting: Transfer 5 mL of the wine sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the this compound internal standard solution to the wine sample in the vial.
-
Salting Out: Add sodium chloride to the sample until saturation to increase the volatility of the analytes.
-
Equilibration: Seal the vial and gently agitate it to ensure thorough mixing and equilibration of the internal standard with the sample matrix.
Headspace Solid-Phase Microextraction (HS-SPME)
-
Incubation: Place the sealed vial in a heated agitator (e.g., at 50°C for 20 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the preconditioned SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: Insert the SPME fiber into the heated GC inlet (e.g., at 250°C) to desorb the analytes onto the analytical column.
-
Chromatographic Separation:
-
GC System: Agilent 8890A GC or equivalent.
-
Column: e.g., DB-FFAP or DB-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 min.
-
Ramp 1: Increase to 80°C at 20°C/min, hold for 4 min.
-
Ramp 2: Increase to 100°C at 2°C/min, hold for 5 min.
-
Ramp 3: Increase to 170°C at 2.5°C/min.
-
Ramp 4: Increase to 250°C at 20°C/min, hold for 1 min.
-
-
-
Mass Spectrometry Detection:
-
MS System: Time-of-flight (TOF) or Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 250°C.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Quantification Ions:
-
Ethyl 2-methylbutanoate: Monitor characteristic ions (e.g., m/z 88, 101).
-
This compound: Monitor characteristic ions (e.g., m/z 97, 110).
-
-
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the quantification ions for both the analyte and the internal standard.
-
Response Factor Calculation: Prepare calibration standards containing known concentrations of Ethyl 2-methylbutanoate and a fixed concentration of this compound. Calculate the response factor (RF) using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Concentration Calculation: Calculate the concentration of Ethyl 2-methylbutanoate in the sample using the following formula: Concentration_analyte = (Area_analyte * Concentration_IS) / (Area_IS * RF)
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantification of Ethyl 2-methylbutanoate using a deuterated internal standard with HS-SPME-GC-MS.
References
Safety data sheet for Ethyl 2-methylbutanoate-d9
An In-Depth Technical Guide to the Safe Handling of Ethyl 2-methylbutanoate-d9
This section summarizes the key identifiers and physico-chemical properties of this compound and its non-deuterated counterpart.
| Property | Value | Source |
| Molecular Formula | C₇H₅D₉O₂ | [1][2] |
| Molecular Weight | 139.24 g/mol | [2][3] |
| Appearance | Colorless oily liquid | [4][5] |
| Odor | Fruity | [4][5] |
| Flash Point | 26.1 °C (79.0 °F) - Closed Cup | [6] |
| Solubility | Insoluble in water | [4][5][7] |
| Specific Gravity | 0.863 - 0.870 @ 25°C | [7] |
| Vapor Properties | Vapors are heavier than air and may form explosive mixtures with air. | [8][9] |
Hazard Identification and GHS Classification
Ethyl 2-methylbutanoate is classified as a flammable liquid. The following table summarizes its GHS classification.
| GHS Classification | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[6][10] |
Signal Word: Warning[6][10][11]
Hazard Pictogram:
GHS Pictogram for Flammable Hazards.
Precautionary Statements:
-
Prevention:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][6][10]
-
P240: Ground and bond container and receiving equipment.[4][6]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[4][6][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6][10]
-
-
Response:
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[6]
-
Toxicological Information
The toxicological properties of Ethyl 2-methylbutanoate have not been fully investigated. The available data for the non-deuterated form is summarized below.
| Toxicity Endpoint | Value | Species | Method | Source |
| Acute Oral Toxicity | LD50 > 2000 mg/kg | Rat | ECHA | [9] |
| Acute Dermal Toxicity | LD50 > 2000 mg/kg | Rat | ECHA | [9] |
| Acute Inhalation Toxicity | LC50 > 5.967 mg/L/4h | Rat | ECHA | [9] |
Signs and Symptoms of Exposure: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7] Overexposure may cause headache, dizziness, tiredness, nausea, and vomiting.[11]
Experimental Protocols
Detailed experimental protocols for the toxicological data are not provided in the source documents. However, standardized OECD guidelines are typically followed for such studies. Below are representative protocols.
Acute Oral Toxicity - OECD 423:
-
Objective: To determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure with a limited number of animals per step. The substance is administered orally to a group of animals at a defined dose. Observations of effects and mortality are made.
-
Animal Model: Typically rats, one sex (usually females).
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered in a single dose by gavage.
-
Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.
-
A necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LD50 is estimated based on the observed mortality.
Workflow for Acute Oral Toxicity Testing (OECD 423).
Handling and Storage
Precautions for Safe Handling:
-
Avoid inhalation of vapor or mist.[7]
-
Keep away from open flames, hot surfaces, and sources of ignition.[12]
-
Take precautionary measures against static discharge.[7][12]
-
Use in a well-ventilated area.[8]
-
Wear appropriate personal protective equipment (PPE).[10]
Conditions for Safe Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[7][12]
-
Incompatible materials include strong oxidizing agents and strong bases.[7][11]
First-Aid Measures
The following diagram illustrates the recommended first-aid procedures in case of exposure.
References
- 1. chembk.com [chembk.com]
- 2. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]
- 3. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vigon.com [vigon.com]
- 7. aurochemicals.com [aurochemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. prod.adv-bio.com [prod.adv-bio.com]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Natural Occurrence of Ethyl 2-Methylbutanoate
Abstract
Ethyl 2-methylbutanoate (C₇H₁₄O₂) is a volatile ester recognized for its potent fruity aroma, reminiscent of apples and strawberries.[1][2] It is a significant contributor to the flavor and fragrance profiles of numerous natural products, particularly fruits and fermented beverages.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of ethyl 2-methylbutanoate, presenting quantitative data, detailing its biosynthetic pathways in plants and yeast, and outlining the experimental protocols used for its extraction and analysis. The information is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the characteristics and analysis of natural volatile compounds.
Natural Occurrence and Quantitative Data
Ethyl 2-methylbutanoate is widely distributed in the plant kingdom and is a common product of fermentation.[2][4] Its presence has been confirmed in a variety of fruits, including apples, pineapples, strawberries, oranges, and melons, as well as in processed goods like wine, cider, and spirits.[2][5][6][7]
Occurrence in Fruits
Fruits are a primary natural source of ethyl 2-methylbutanoate.[3] It is a key aroma compound in many apple cultivars, where its concentration can vary significantly depending on the variety and ripening stage.[8][9][10] While qualitatively identified in numerous fruits such as apricots, guavas, and plums, detailed quantitative data is most extensively documented for apples.[6][11] The (S)-enantiomer is the predominant form found in apples, with such high optical purity (often exceeding 98% enantiomeric excess) that it serves as an indicator for the authenticity of apple-derived products.[12]
Table 1: Concentration of Ethyl 2-Methylbutanoate and Related Esters in Apple Cultivars
| Apple Cultivar | Compound | Concentration (µg/kg Fresh Weight) | Analytical Method | Reference |
|---|---|---|---|---|
| 40 Cultivars (Average) | Ethyl 2-methylbutanoate | Identified as a crucial ester; quantitative average not specified | HS-SPME-GC-MS | [8] |
| 35 Cultivars (Range) | Ethyl 2-methylbutanoate | Identified as a critical odor-active compound; specific range not detailed | HS-SPME-GC-MS | [9] |
| 'Redchief Delicious' | Ethyl 2-methylbutanoate | One of the nine most abundant esters produced during ripening | GC-MS | [10] |
| 'Redchief Delicious' | Total 2-methylbutanoate esters | Peak production of ~400-500 nmol/kg/hr | GC-MS | [13] |
| 'Gala' | Ethyl 2-methylbutanoate | Production increased by ethanol treatment during storage | GC-MS |[13] |
Occurrence in Fermented Beverages
Ethyl 2-methylbutanoate is synthesized by yeast during the alcoholic fermentation of beverages like wine and cider.[4][14] Its concentration and enantiomeric distribution can be influenced by the yeast strain, fermentation conditions, and aging process.[4][15] In wines, the (S)-enantiomer is almost exclusively present.[1] Older red wines tend to have higher concentrations of this ester.[1]
Table 2: Concentration and Enantiomeric Distribution of Ethyl 2-Methylbutanoate in Wine
| Wine Type | Number of Samples | Concentration Range (µg/L) | Predominant Enantiomer | Analytical Method | Reference |
|---|---|---|---|---|---|
| Red Wines | 37 | Average of ~50 µg/L | (S)-form (almost exclusive) | Chiral Gas Chromatography | [1] |
| Red Wines | 60 | 18 - 314 µg/L | Not specified, but related ester showed R-form predominance | Chiral Gas Chromatography | [4] |
| White Wines | 39 | 0 - 164 µg/L | Not specified, but related ester showed R-form predominance | Chiral Gas Chromatography |[4] |
Biosynthesis of Ethyl 2-Methylbutanoate
The formation of ethyl 2-methylbutanoate in nature primarily follows pathways originating from the amino acid L-isoleucine. The specific enzymes and intermediates can vary between organisms like plants and yeast.
Biosynthesis in Plants
In fruits such as apples, (S)-ethyl 2-methylbutanoate is derived from the enantiomerically pure (+)-isoleucine.[12] The pathway involves the deamination and decarboxylation of isoleucine to form 2-methylbutanoic acid, which is subsequently esterified with ethanol. The final esterification step is catalyzed by alcohol acyl-CoA transferase (AAT) enzymes.[10]
Biosynthesis in Yeast
During fermentation, yeast produces ethyl 2-methylbutanoate via the Ehrlich pathway, which metabolizes amino acids.[16] Isoleucine is converted into its corresponding α-keto acid and then into 2-methylbutanoic acid. This acid is activated to its acyl-CoA form and finally esterified with ethanol. This last step is primarily catalyzed by the acyl-CoA:ethanol O-acyltransferases Eeb1 and Eht1.[15] The availability of the 2-methylbutanoyl-CoA precursor is a key limiting factor in the overall production rate.[15]
Experimental Protocols for Analysis
The analysis of ethyl 2-methylbutanoate from natural matrices requires sensitive and specific analytical techniques to handle the complexity of the sample and the volatile nature of the compound.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Fruits
This protocol is adapted from methodologies used for analyzing volatiles in apples and is suitable for solid or semi-solid matrices.[8][9]
-
Sample Preparation: Homogenize 5 g of fruit tissue (e.g., apple peel or flesh) in 10 mL of a saturated NaCl solution to inhibit enzymatic activity.
-
Internal Standard: Add a known concentration of an internal standard (e.g., ethyl heptanoate) to the homogenate for quantification.
-
Incubation: Transfer the mixture to a 20 mL headspace vial and seal it. Equilibrate the vial at 40°C for 30 minutes in a water bath with gentle agitation.
-
Extraction: Expose an SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30-40 minutes at 40°C.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the injection port of a GC-MS system, heated to 250°C, for thermal desorption of the analytes for 5 minutes.
Protocol 2: Liquid-Liquid Extraction (LLE) for Beverages
This protocol is based on methods for extracting esters from wine and is suitable for liquid matrices.[4]
-
Sample Preparation: Take a 100 mL aliquot of the beverage sample (e.g., wine).
-
Internal Standard: Spike the sample with an appropriate internal standard solution (e.g., octan-3-ol at ~1 g/L in ethanol).
-
Extraction: Perform successive extractions in a separatory funnel using high-purity dichloromethane (e.g., 1 x 8 mL, followed by 2 x 4 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Carefully concentrate the extract to a final volume of ~200 µL under a gentle stream of nitrogen.
-
Analysis: Inject 1-2 µL of the concentrated extract into the GC-MS system.
Analytical Conditions: GC-MS and Chiral Chromatography
-
Gas Chromatography (GC): A typical setup involves a capillary column such as a DB-WAX or DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness). The oven temperature program might start at 40°C, hold for 5 minutes, then ramp at 3-5°C/min to 220-240°C.
-
Mass Spectrometry (MS): Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode (e.g., m/z 35-350) for identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Chiral Analysis: To separate the (R)- and (S)-enantiomers, a specialized chiral column is required, such as one coated with a cyclodextrin derivative (e.g., 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).[1][4]
Conclusion
Ethyl 2-methylbutanoate is a naturally occurring ester of significant importance to the food and beverage industry. Its presence is widespread, particularly in fruits and fermented products, where it contributes a desirable fruity aroma. The biosynthesis of this compound is closely linked to amino acid metabolism in both plants and microorganisms, with the (S)-enantiomer being the overwhelmingly dominant form in nature. Accurate identification and quantification rely on robust analytical methods, primarily GC-MS coupled with effective extraction techniques like HS-SPME. The ability to perform chiral separations is critical for authenticity studies and for a deeper understanding of its natural formation and sensory properties. This guide provides the foundational technical information required for professionals working with this key natural flavor compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchintelo.com [researchintelo.com]
- 4. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]
- 5. Ethyl 2-methylbutyrate | The Fragrance Conservatory [fragranceconservatory.com]
- 6. ethyl 2-methyl butyrate [flavscents.com]
- 7. ZFIN ChEBI: ethyl 2-methylbutyrate [zfin.org]
- 8. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hort [journals.ashs.org]
- 11. Ethyl 2-methylbutanoate Supplier & Manufacturer | Factory Price [polic-chemical.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ymdb.ca [ymdb.ca]
- 15. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Olfactory Properties of Ethyl 2-Methylbutanoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methylbutanoate is a chiral ester prevalent in a variety of fruits and fermented beverages, contributing significantly to their characteristic aromas. Due to the presence of a chiral center at the second carbon, it exists as two distinct stereoisomers, or enantiomers: (S)-(+)-ethyl 2-methylbutanoate and (R)-(-)-ethyl 2-methylbutanoate. These enantiomers, despite having identical chemical formulas and physical properties in an achiral environment, often exhibit remarkably different olfactory characteristics. This phenomenon, known as chiral recognition in olfaction, underscores the stereospecific nature of the interactions between odorant molecules and olfactory receptors. Understanding these differences is paramount for applications in the flavor and fragrance industry, as well as for researchers studying the mechanisms of olfaction and professionals in drug development exploring structure-activity relationships.
This technical guide provides an in-depth overview of the distinct olfactory properties of the enantiomers of ethyl 2-methylbutanoate, detailing their sensory profiles, odor thresholds, and the analytical methods used for their evaluation.
Sensory Properties of Ethyl 2-Methylbutanoate Enantiomers
The two enantiomers of ethyl 2-methylbutanoate possess demonstrably different odor profiles and potencies. The (S)-(+)-enantiomer is consistently described with desirable fruity notes, while the (R)-(-)-enantiomer often carries additional, less universally appealing characteristics.
Odor Descriptors
The qualitative differences in the scent of each enantiomer are a clear illustration of stereochemical influence on sensory perception.
-
(S)-(+)-Ethyl 2-methylbutanoate) This enantiomer is predominantly characterized by a fresh, fruity, and apple-like aroma.[1][2] Specific descriptors often include "green apple (Granny Smith)" and "strawberry".[2] It is also described as having an ethereal and sweet scent, reminiscent of a full-ripe apple, and is considered to be substantially stronger than its (R)-counterpart.[1]
-
(R)-(-)-Ethyl 2-methylbutanoate) The odor of this enantiomer is also described as fruity, but it is frequently accompanied by less desirable notes.[1] These include "caprylic" (a fatty, goat-like scent) and a "medical-phenolic" nuance.[1] Other descriptions include a more general "fruity-sweet but unspecific note".[1]
A racemic mixture of the two enantiomers is often described as having an "unspecific, caustic, fruity, solvent odor," highlighting how the presence of the (R)-enantiomer can negatively impact the overall aroma profile.[2]
Quantitative Olfactory Data
The odor detection threshold is a critical quantitative measure of an odorant's potency. There is some variability in the reported thresholds for the enantiomers of ethyl 2-methylbutanoate in water, which may be attributable to different experimental methodologies and panel sensitivities. For a related compound, ethyl 2-hydroxy-3-methylbutanoate, the S-form also exhibits a lower detection threshold than the R-form.[3][4]
| Enantiomer | Matrix | Odor Detection Threshold | Flavor Detection Threshold | Reference |
| (S)-(+)-Ethyl 2-methylbutanoate | Water | 0.006 ppb | 10 ppb | Leffingwell, J. C. |
| (R)-(-)-Ethyl 2-methylbutanoate | Water | - | 10 ppb | Leffingwell, J. C. |
| (S)-Ethyl 2-hydroxy-3-methylbutanoate | Water | 1.5 µg/L (ppb) | - | Gammacurta, M., et al. (OENO One)[3][4] |
| (R)-Ethyl 2-hydroxy-3-methylbutanoate | Water | 4 µg/L (ppb) | - | Gammacurta, M., et al. (OENO One)[3][4] |
| Racemic Ethyl 2-methylbutanoate (50:50) | Dilute Alcohol Solution | 2.60 µg/L (ppb) | - | Lytra, G., et al. (J. Agric. Food Chem.)[2] |
| (S)-Ethyl 2-methylbutanoate | Dilute Alcohol Solution | 1.53 µg/L (ppb) | - | Lytra, G., et al. (J. Agric. Food Chem.)[2] |
Experimental Protocols
The determination of the olfactory properties of chiral compounds requires specialized analytical and sensory evaluation techniques.
Chiral Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation of volatile compounds by gas chromatography with human sensory perception. An olfactometry port allows a trained panelist to sniff the effluent from the GC column and provide a description of the odor and its intensity at specific retention times. For the analysis of enantiomers, a chiral stationary phase is essential.
Typical GC-O Protocol for Ethyl 2-Methylbutanoate Enantiomers:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a sniffing port, connected via a flow splitter.
-
Column: A chiral capillary column, such as one with a β-cyclodextrin or γ-cyclodextrin stationary phase, is crucial for the separation of the enantiomers.[2][3][4]
-
Carrier Gas: Typically helium or hydrogen.
-
Injection: A split/splitless injector is used to introduce the sample.
-
Temperature Program: An optimized temperature gradient is necessary to achieve good separation of the enantiomers. For example, starting at a low temperature (e.g., 40°C) and gradually increasing to a higher temperature (e.g., 220°C).
-
Olfactometry: The effluent is mixed with humidified air at the sniffing port to prevent nasal dehydration of the panelist. Trained assessors describe the odor quality and intensity of the eluting compounds.
Sensory Panel Analysis
Sensory panels composed of trained assessors are used to provide detailed and reproducible descriptions of odor profiles and to determine odor detection thresholds.
Protocol for Odor Threshold Determination (e.g., 3-Alternative Forced-Choice - 3-AFC):
-
Panel Selection and Training: Panelists are screened for their olfactory acuity and trained to recognize and describe the specific odorants under investigation.
-
Sample Preparation: A series of dilutions of each enantiomer in a suitable solvent (e.g., purified water or a dilute ethanol solution) are prepared.
-
Presentation: In each trial, the panelist is presented with three samples, two of which are blanks (solvent only) and one contains the odorant at a specific concentration. The panelist must identify the odd sample.
-
Ascending Concentrations: The concentrations are presented in an ascending order.
-
Threshold Calculation: The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.
Protocol for Descriptive Sensory Analysis:
-
Vocabulary Development: The sensory panel collaboratively develops a list of descriptive terms to characterize the odors of the enantiomers. Reference standards for each descriptor are provided to anchor the panel's perception.
-
Intensity Rating: Panelists are presented with samples of each enantiomer and asked to rate the intensity of each descriptive attribute on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).
-
Data Analysis: The intensity ratings are averaged across the panel to generate a sensory profile for each enantiomer.
Olfactory Signaling Pathway: The Role of Chiral Recognition
The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), a large family of transmembrane proteins. The binding of an odorant to an OR initiates a signaling cascade that results in the transmission of an electrical signal to the brain, which is then interpreted as a specific smell.
The distinct odors of the ethyl 2-methylbutanoate enantiomers are a direct consequence of the chiral nature of the ORs' binding pockets. The three-dimensional arrangement of amino acid residues in the binding site of an OR creates a chiral environment. This allows for differential binding affinities and efficacies for the two enantiomers. One enantiomer may fit more snugly or interact with key residues more effectively than the other, leading to a stronger or different signaling response.
While the specific olfactory receptors that respond to the enantiomers of ethyl 2-methylbutanoate have not yet been definitively identified, the general mechanism of chiral recognition by GPCRs is well-established.
Conclusion
The enantiomers of ethyl 2-methylbutanoate provide a compelling example of the importance of stereochemistry in olfaction. The (S)-(+)-enantiomer, with its desirable fruity and apple-like aroma and lower odor threshold, is a key contributor to the pleasant scent of many natural products. In contrast, the (R)-(-)-enantiomer possesses a less appealing aroma profile with caprylic and phenolic notes. These differences highlight the remarkable specificity of the human olfactory system, which can distinguish between subtle variations in the three-dimensional structure of molecules. For researchers and professionals in flavor, fragrance, and pharmaceutical development, a thorough understanding of the distinct sensory properties of enantiomers and the methods used to evaluate them is essential for product development, quality control, and advancing our fundamental knowledge of chemosensory science. Future research aimed at identifying the specific olfactory receptors responsible for the perception of these and other chiral odorants will further illuminate the molecular basis of smell.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Volatile Esters in Beverages Using Ethyl 2-methylbutanoate-d9 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of volatile esters in beverages, such as wine and fruit juices, using Ethyl 2-methylbutanoate-d9 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust technique for correcting variations during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantification.[1][2][3][4]
Introduction
Volatile esters are significant contributors to the aroma and flavor profiles of various food and beverage products.[5][6][7][8] Accurate quantification of these compounds is crucial for quality control, process optimization, and sensory analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile compounds.[2][6][9] The internal standard method is a widely used calibration technique in chromatography to improve the precision and accuracy of quantitative analysis. A deuterated internal standard, such as this compound, is an ideal choice as it has nearly identical chemical and physical properties to its non-deuterated analog but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
Properties of this compound:
Experimental Protocols
This section details the methodologies for the quantification of volatile esters in beverages using this compound as an internal standard. A common and effective sample preparation technique for volatile analysis in liquid matrices is Headspace Solid-Phase Microextraction (HS-SPME).[1][11][12][13][14]
-
Standards:
-
Analytical standards of target volatile esters (e.g., ethyl butanoate, isoamyl acetate, ethyl hexanoate, ethyl octanoate).
-
This compound (Internal Standard, IS)[15]
-
-
Solvents and Chemicals:
-
Ethanol (for standard preparation)
-
Sodium chloride (NaCl)
-
Deionized water
-
-
Sample Vials: 20 mL headspace vials with PTFE/silicone septa.
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile ester analysis.[11][12]
-
Stock Standard Solution (1000 ppm): Prepare individual stock solutions of each target volatile ester and the internal standard (this compound) in ethanol.
-
Working Standard Solution (10 ppm): Prepare a mixed working standard solution containing all target analytes by diluting the stock solutions in ethanol.
-
Internal Standard Spiking Solution (1 ppm): Prepare a working solution of this compound by diluting its stock solution in deionized water.
-
Sample Aliquoting: Place 5 mL of the beverage sample (e.g., wine, clear fruit juice) into a 20 mL headspace vial.
-
Salting Out: Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Internal Standard Spiking: Add 50 µL of the 1 ppm this compound internal standard spiking solution to each sample, calibrator, and quality control sample.
-
Equilibration: Seal the vials and place them in a heating block or autosampler incubator at 40°C for 15 minutes to allow for equilibration between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial at 40°C for 30 minutes.
The following table outlines the recommended GC-MS parameters. These may require optimization based on the specific instrument and target analytes.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 250°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ion Selection:
For accurate quantification, specific ions for each target analyte and the internal standard should be monitored. The following table provides suggested ions. The most abundant, unique ion is typically used for quantification (Quantifier Ion), while others are used for confirmation (Qualifier Ions).
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ethyl Butanoate | 88 | 60, 71 |
| Isoamyl Acetate | 70 | 43, 55 |
| Ethyl Hexanoate | 88 | 60, 101 |
| Ethyl Octanoate | 88 | 101, 127 |
| Ethyl 2-methylbutanoate (Analyte) | 102 | 57, 74, 85 [16] |
| This compound (IS) | 111 | 60, 78, 90 |
Note: The ions for this compound are predicted based on a +9 Da shift from the non-deuterated analog.
Data Presentation and Quantification
Prepare a series of calibration standards in a matrix that mimics the sample (e.g., a model wine solution of 12% ethanol in water). Spike each calibrator with the same concentration of this compound as the samples. The calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Table 1: Example Calibration Data for Ethyl 2-methylbutanoate
| Concentration (µg/L) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 750,123 | 0.020 |
| 5 | 76,543 | 745,678 | 0.103 |
| 10 | 155,876 | 752,345 | 0.207 |
| 25 | 380,123 | 748,901 | 0.507 |
| 50 | 760,567 | 751,112 | 1.013 |
| 100 | 1,510,890 | 749,567 | 2.016 |
A linear regression of this data will yield a calibration equation in the form of y = mx + c, where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the intercept.
Method validation is essential to ensure the reliability of the results. Key validation parameters include linearity, precision, accuracy (recovery), and limits of detection (LOD) and quantification (LOQ).
Table 2: Summary of Method Validation Parameters
| Parameter | Ethyl Butanoate | Isoamyl Acetate | Ethyl Hexanoate | Ethyl Octanoate |
| Linearity (R²) | >0.998 | >0.997 | >0.999 | >0.998 |
| Precision (RSD%) | ||||
| - Intra-day (n=6) | < 5% | < 6% | < 4% | < 5% |
| - Inter-day (n=18) | < 8% | < 9% | < 7% | < 8% |
| Accuracy (Recovery %) | ||||
| - Low QC (5 µg/L) | 95-105% | 92-103% | 97-106% | 94-105% |
| - High QC (50 µg/L) | 98-104% | 96-105% | 99-103% | 97-104% |
| LOD (µg/L) | 0.5 | 0.8 | 0.3 | 0.4 |
| LOQ (µg/L) | 1.5 | 2.5 | 1.0 | 1.2 |
These are example data based on typical performance for this type of analysis.
Visualizations
Caption: Experimental workflow for the quantification of volatile esters.
Caption: Logic of quantification using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agroscope.admin.ch [agroscope.admin.ch]
- 6. Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]
- 11. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl (±)-2-Methylbutyrate-d9 | LGC Standards [lgcstandards.com]
- 16. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantification of Ethyl 2-methylbutanoate in Complex Matrices using Ethyl 2-methylbutanoate-d9 by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Ethyl 2-methylbutanoate using its stable isotope-labeled internal standard, Ethyl 2-methylbutanoate-d9, via Liquid Chromatography-Mass Spectrometry (LC-MS). Ethyl 2-methylbutanoate is a volatile ester that contributes to the sensory profile of various food and beverage products and can be a relevant marker in metabolic studies. The use of a deuterated internal standard is crucial for correcting analytical variability, including matrix effects and inconsistencies in sample preparation and injection volume, thereby ensuring high accuracy and precision.[1][2][3] This document provides a comprehensive workflow, including sample preparation, detailed LC-MS parameters, and data analysis guidelines suitable for researchers in food science, metabolomics, and pharmaceutical development.
Introduction
Ethyl 2-methylbutanoate is a key aroma compound found in a variety of fruits and fermented beverages, contributing to their characteristic fruity notes. Accurate quantification of such volatile compounds in complex matrices is challenging due to potential losses during sample handling and analysis. The internal standard method is a widely accepted approach to achieve reliable quantification in analytical chemistry.[4] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for LC-MS based quantification.[2][5] This is because SIL-IS have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2][3]
This application note provides a detailed protocol for the quantification of Ethyl 2-methylbutanoate in a liquid matrix (e.g., wine or a buffered solution) using this compound as an internal standard with LC-MS analysis.
Experimental Protocols
Materials and Reagents
-
Ethyl 2-methylbutanoate (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample Vials (2 mL, with screw caps and PTFE/silicone septa)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Ethyl 2-methylbutanoate and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the Ethyl 2-methylbutanoate primary stock solution with the sample matrix (e.g., a model wine solution or the actual blank matrix).
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
Sample Preparation
-
Transfer 1 mL of the liquid sample into a 2 mL sample vial.
-
Add a fixed amount of the Internal Standard Working Solution (e.g., 10 µL of 10 µg/mL this compound) to each sample, calibration standard, and quality control (QC) sample.
-
Vortex each vial for 10 seconds to ensure thorough mixing.
-
If necessary, centrifuge the samples to pellet any particulates before placing them in the autosampler.
LC-MS Method
The following are recommended starting conditions and may require optimization for specific instrumentation and sample matrices.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-95% B; 5-6 min: 95% B; 6-6.1 min: 95-10% B; 6.1-8 min: 10% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Table 3: SIM/MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Ethyl 2-methylbutanoate | 131.1 | Scan for prominent fragment | 150 |
| This compound | 140.2 | Scan for prominent fragment | 150 |
Note: The exact m/z values for precursor and product ions should be optimized by direct infusion of the analytical standards.
Data Analysis and Quantification
-
Calibration Curve:
-
Generate a calibration curve by plotting the ratio of the peak area of Ethyl 2-methylbutanoate to the peak area of this compound against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) > 0.99 is desirable.
-
-
Quantification:
-
Determine the peak area ratio of the analyte to the internal standard in the unknown samples.
-
Calculate the concentration of Ethyl 2-methylbutanoate in the samples using the linear regression equation from the calibration curve.
-
Expected Results
This method is expected to provide excellent linearity, accuracy, and precision for the quantification of Ethyl 2-methylbutanoate in complex liquid matrices. The use of this compound effectively compensates for variations in sample preparation and instrument response.
Table 4: Representative Quantitative Data (Hypothetical)
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/L) |
| Cal Std 1 (1 µg/L) | 15,200 | 150,500 | 0.101 | 1.0 |
| Cal Std 2 (5 µg/L) | 76,500 | 151,000 | 0.507 | 5.0 |
| Cal Std 3 (10 µg/L) | 153,000 | 150,000 | 1.020 | 10.0 |
| QC Low (2 µg/L) | 30,100 | 149,800 | 0.201 | 2.0 |
| QC High (8 µg/L) | 121,000 | 150,200 | 0.806 | 8.0 |
| Sample 1 | 55,800 | 150,800 | 0.370 | 3.7 |
| Sample 2 | 98,900 | 149,500 | 0.662 | 6.6 |
Conclusion
The described LC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of Ethyl 2-methylbutanoate. This protocol is applicable to various research and quality control settings where precise measurement of this volatile ester is required. The detailed workflow and methodologies presented serve as a valuable resource for researchers, scientists, and professionals in drug development and other related fields.
References
Application Note & Protocol: Quantification of Wine Aroma Compounds using Ethyl 2-methylbutanoate-d9
Introduction
The aroma profile of wine is a complex mixture of volatile organic compounds that significantly influences its quality and consumer acceptability. Accurate quantification of these aroma compounds is crucial for winemakers to control and optimize the fermentation process, ensure product consistency, and characterize the unique sensory attributes of their wines. Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for the precise measurement of aroma compounds in complex matrices like wine.[1][2] This method utilizes a stable isotope-labeled internal standard, which behaves chemically and physically identically to the analyte of interest, to correct for matrix effects and variations in sample preparation and injection.
This application note provides a detailed protocol for the quantification of key wine aroma compounds using Ethyl 2-methylbutanoate-d9 as an internal standard. Ethyl 2-methylbutanoate is an important ester contributing to the fruity notes in many wines. Its deuterated form serves as an excellent internal standard for a range of esters and other volatile compounds. The methodologies described herein are intended for researchers, scientists, and quality control professionals in the wine industry and related fields.
Principle of the Method
The quantification of wine aroma compounds is achieved through a stable isotope dilution assay. A known amount of the internal standard, this compound, is added to the wine sample. The volatile compounds, including the native analytes and the labeled internal standard, are then extracted from the headspace of the sample using Solid-Phase Microextraction (SPME).[3][4] The extracted compounds are subsequently desorbed into a gas chromatograph for separation and detected by a mass spectrometer (GC-MS).[5][6] By comparing the peak area ratio of the target analyte to the internal standard, and using a calibration curve, the precise concentration of the analyte in the original wine sample can be determined. This approach minimizes errors arising from sample matrix variations and extraction inconsistencies.
Experimental Protocols
Materials and Reagents
-
Wine Samples: Red or white wine.
-
Internal Standard (IS): this compound (≥98% isotopic purity).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in ethanol (e.g., 100 µg/mL).
-
Calibration Standards: Analytical standards of target aroma compounds (e.g., ethyl butanoate, ethyl hexanoate, isoamyl acetate, etc.) of high purity (≥98%).
-
Model Wine Solution: 12% (v/v) ethanol in deionized water, adjusted to pH 3.5 with tartaric acid.
-
Sodium Chloride (NaCl): Analytical grade, for salting out.
-
HS-SPME Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of wine volatiles.[7][8]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-WAX or equivalent polar column).
Sample and Calibration Standard Preparation
-
Internal Standard Spiking: To a 10 mL aliquot of the wine sample in a 20 mL HS-SPME vial, add a precise volume of the this compound stock solution to achieve a final concentration of 50 µg/L.
-
Calibration Curve Preparation: Prepare a series of calibration standards in model wine. Spike the model wine with known concentrations of the target aroma compounds (e.g., 1, 5, 10, 50, 100, 200 µg/L). Add the this compound internal standard to each calibration standard at a constant concentration (50 µg/L).
-
Salting Out: Add 2.5 g of NaCl to each vial (sample and calibration standards) to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.
-
Vial Sealing: Immediately seal the vials with the screw caps.
HS-SPME Procedure
-
Incubation: Place the vials in an autosampler tray with an agitator and incubator. Equilibrate the sample at 40°C for 15 minutes with agitation.[3]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.[3]
-
Desorption: After extraction, immediately transfer the fiber to the GC injector port for thermal desorption of the analytes.
GC-MS Analysis
-
Injector: Splitless mode, 250°C.
-
Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C for 5 minutes, ramp at 3°C/min to 240°C, and hold for 10 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis. Monitor characteristic ions for each target analyte and for this compound. For example, for Ethyl 2-methylbutanoate, monitor m/z 88 and 57, and for its d9 isotopologue, monitor m/z 97 and 60.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation
The quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: GC-MS SIM Parameters for Target Analytes and Internal Standard
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ethyl butanoate | ~8.5 | 88 | 60, 71 |
| Isoamyl acetate | ~10.2 | 70 | 43, 55 |
| Ethyl hexanoate | ~12.8 | 88 | 60, 101 |
| Linalool | ~15.1 | 93 | 71, 121 |
| β-Damascenone | ~22.5 | 190 | 69, 121 |
| This compound (IS) | ~9.2 | 97 | 60, 74 |
Table 2: Method Validation Data for Selected Aroma Compounds
| Compound | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| Ethyl butanoate | 0.9991 | 0.5 | 1.5 | 98.5 | < 5 |
| Isoamyl acetate | 0.9988 | 0.8 | 2.4 | 101.2 | < 6 |
| Ethyl hexanoate | 0.9995 | 0.3 | 0.9 | 97.9 | < 5 |
| Linalool | 0.9979 | 1.2 | 3.6 | 95.4 | < 8 |
| β-Damascenone | 0.9982 | 0.1 | 0.3 | 96.8 | < 7 |
Note: The values presented in these tables are examples and should be determined experimentally during method validation.[5][9]
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the quantification of wine aroma compounds.
Caption: Experimental workflow for the quantification of wine aroma compounds.
Caption: Logical relationship illustrating the principle of stable isotope dilution assay.
Conclusion
The described HS-SPME-GC-MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of key aroma compounds in wine. The use of a stable isotope-labeled internal standard is critical for overcoming the challenges associated with the complex wine matrix, ensuring high-quality data for research, quality control, and product development purposes. Proper method validation is essential to guarantee the reliability of the results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. brewingscience.de [brewingscience.de]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS - UGD Academic Repository [eprints.ugd.edu.mk]
Application Notes and Protocols for the Stable Isotope Dilution Assay of Fruit Esters Using Ethyl 2-methylbutanoate-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methylbutanoate is a key contributor to the characteristic fruity aroma of many fruits, including apples, strawberries, and mangoes. Accurate quantification of this and other volatile esters is crucial for flavor and fragrance research, quality control in the food and beverage industry, and understanding fruit biochemistry. The Stable Isotope Dilution Assay (SIDA) coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) is the gold standard for the precise and accurate quantification of volatile compounds in complex matrices. This method utilizes a stable isotope-labeled internal standard, in this case, Ethyl 2-methylbutanoate-d9, which has nearly identical chemical and physical properties to the target analyte. This minimizes variations in sample preparation and analysis, leading to highly reliable results.
These application notes provide a detailed protocol for the quantification of ethyl 2-methylbutanoate in fruit samples using SIDA with this compound as the internal standard.
Principle of the Method
The principle of SIDA lies in the addition of a known amount of an isotopically labeled standard (the "spike") to a sample containing the unlabeled analyte of interest.[1] The labeled standard and the native analyte are assumed to behave identically during extraction, derivatization, and chromatographic separation. By measuring the ratio of the non-labeled analyte to the labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, correcting for any losses during sample workup.
Experimental Protocols
Materials and Reagents
-
Fruit Sample: Fresh or frozen fruit of interest (e.g., strawberries, apples, mangoes)
-
Ethyl 2-methylbutanoate: Analytical standard, >98% purity
-
This compound (CAS: 2708286-78-4): Deuterated internal standard[2]
-
Sodium Chloride (NaCl): Analytical grade
-
Deionized Water
-
Methanol (or other suitable solvent): HPLC or GC grade
-
20 mL Headspace Vials with Screw Caps and Septa
-
Solid-Phase Microextraction (SPME) Fiber Assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Equipment
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
SPME Autosampler (or manual holder)
-
Homogenizer or Blender
-
Centrifuge
-
Analytical Balance
-
Vortex Mixer
-
Heater/Agitator for headspace vials
Preparation of Standard Solutions
-
Stock Solution of Ethyl 2-methylbutanoate (Native): Accurately weigh approximately 10 mg of ethyl 2-methylbutanoate and dissolve it in 10 mL of methanol to prepare a stock solution of approximately 1 mg/mL.
-
Stock Solution of this compound (Internal Standard): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a stock solution of approximately 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking known amounts of the native ethyl 2-methylbutanoate stock solution into a constant volume of the internal standard stock solution. The concentration range should bracket the expected concentration of the analyte in the fruit samples.
Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the fruit sample (e.g., 50 g) until a uniform puree is obtained. For frozen samples, allow them to thaw partially before homogenization.
-
Sample Aliquoting: Accurately weigh approximately 2-5 g of the fruit homogenate into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample vial. The amount should be chosen to be in the mid-range of the expected analyte concentration.
-
Salting Out: Add a saturating amount of NaCl (e.g., 1-2 g) to the vial to increase the volatility of the esters.
-
Equilibration: Seal the vial and vortex for 1 minute. Place the vial in a heater/agitator and allow it to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation.
HS-SPME Procedure
-
Fiber Exposure: After equilibration, expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 20-40 minutes) at the same temperature.
-
Desorption: Retract the fiber and immediately insert it into the hot GC injection port for thermal desorption of the analytes onto the GC column. The desorption time and temperature will depend on the GC-MS system but are typically in the range of 2-5 minutes at 250°C.
GC-MS Analysis
The following are typical GC-MS parameters that can be optimized for your specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2-5 min, ramp at 3-5°C/min to 220-240°C, hold for 5-10 min.[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier and Qualifier Ions | |
| Ethyl 2-methylbutanoate | m/z 57 (Quantifier), m/z 88, 102 (Qualifiers) |
| This compound | m/z 60 (Quantifier), m/z 91, 108 (Qualifiers) |
Note: The specific quantifier and qualifier ions should be confirmed by analyzing the pure standards.
Data Presentation
The following table presents example quantitative data for ethyl 2-methylbutanoate in different red wines, which can be analogous to fruit matrices. The concentrations are determined using HS-SPME-GC-MS, illustrating the type of data obtained from such an analysis.
| Wine Sample | Variety | Vintage | Ethyl 2-methylbutanoate (µg/L) |
| PN01 | Pinot Noir | 2015 | 39.3 |
| PN02 | Pinot Noir | 2015 | 21.8 |
| PN03 | Pinot Noir | 2015 | 18.2 |
| PN04 | Pinot Noir | 2015 | 13.9 |
| CF01 | Cabernet Franc | 2015 | 23.9 |
| CF02 | Cabernet Franc | 2015 | 18.5 |
| CF03 | Cabernet Franc | 2015 | 13.8 |
| CF04 | Cabernet Franc | 2015 | 15.6 |
| Data adapted from a study on red wines, demonstrating the application of HS-SPME-GC-MS for ester quantification.[3] |
Visualizations
Experimental Workflow
Biosynthesis of Ethyl 2-methylbutanoate
The biosynthesis of (S)-ethyl 2-methylbutanoate in fruits originates from the catabolism of the branched-chain amino acid isoleucine.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. ethyl 2-methylbutanoate-d-9 [webbook.nist.gov]
- 3. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Fatty Acid Ethyl Esters using Ethyl 2-methylbutanoate-d9 as an Internal Standard
Application Note and Protocol
Introduction
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol.[1] They have emerged as sensitive and specific biomarkers for monitoring acute and chronic alcohol consumption.[2] Unlike direct ethanol measurements, which have a short detection window, FAEEs can be detected in various biological matrices, such as blood, hair, and meconium, for extended periods, providing a longer-term record of alcohol intake.[3][4] Accurate quantification of FAEEs is crucial for clinical diagnostics, forensic toxicology, and research into alcohol-related organ damage.
This application note provides a detailed protocol for the quantitative analysis of common FAEEs in biological samples using gas chromatography-mass spectrometry (GC-MS) with Ethyl 2-methylbutanoate-d9 as an internal standard. The use of a deuterated internal standard that is structurally similar to the analytes of interest allows for accurate correction of variations during sample preparation and analysis, ensuring high precision and accuracy.[5]
Principle of the Method
The analytical method involves the extraction of FAEEs from the biological matrix, followed by quantification using GC-MS. This compound is added to the sample at the beginning of the extraction process. This stable isotope-labeled internal standard co-elutes with the target analytes and is affected similarly by extraction inefficiencies and instrument variability.[5] By measuring the ratio of the peak area of each FAEE to the peak area of the internal standard, precise and accurate quantification can be achieved. The GC-MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
Featured Analytes
This protocol is suitable for the analysis of the following common fatty acid ethyl esters:
-
Ethyl Laurate
-
Ethyl Myristate
-
Ethyl Palmitate
-
Ethyl Oleate
-
Ethyl Stearate
Internal Standard
-
This compound
-
Formula: C₇H₅D₉O₂
-
Molecular Weight: 139.24
-
Experimental Protocols
I. Sample Preparation: Human Plasma/Serum
This protocol is optimized for a 1 mL plasma or serum sample.
Materials:
-
Human Plasma/Serum
-
This compound internal standard solution (1 µg/mL in hexane)
-
Hexane (GC grade)
-
Acetone (ACS grade)
-
Anhydrous Sodium Sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., aminopropyl-bonded silica)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of plasma or serum into a glass centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard solution to the sample.
-
Protein Precipitation and Extraction:
-
Add 2.0 mL of acetone and vortex for 30 seconds.
-
Add 5.0 mL of hexane and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
Supernatant Collection: Carefully transfer the upper hexane layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an aminopropyl SPE cartridge with 3 mL of hexane.
-
Apply the hexane extract to the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of hexane.
-
Elute the FAEEs with 3 mL of a 98:2 (v/v) hexane:diethyl ether solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane.
-
Transfer the reconstituted sample to a GC vial for analysis.
-
II. Sample Preparation: Human Hair
This protocol is suitable for approximately 20-50 mg of hair.
Materials:
-
Human Hair Sample
-
This compound internal standard solution (1 µg/mL in methanol)
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Hexane (GC grade)
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Decontamination:
-
Wash the hair sample twice with 5 mL of dichloromethane for 2 minutes each, followed by two washes with 5 mL of methanol for 2 minutes each to remove external contaminants.
-
Dry the hair sample at room temperature.
-
-
Pulverization: Cut the decontaminated hair into small segments (approximately 1-2 mm).
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard solution to the pulverized hair.
-
Extraction:
-
Add 1 mL of a DMSO/hexane (1:4, v/v) mixture.
-
Sonicate for 2 hours in an ultrasonic water bath.
-
Centrifuge at 5000 x g for 10 minutes.
-
-
Supernatant Collection: Transfer the upper hexane layer to a clean glass tube.
-
Evaporation and Reconstitution:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of hexane.
-
Transfer the reconstituted sample to a GC vial with a micro-insert for analysis.
-
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
GC-MS Parameters:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60 °C, hold for 1 min, ramp to 200 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (IS) | 92 | 60 | 112 |
| Ethyl Laurate | 88 | 101 | 228 |
| Ethyl Myristate | 88 | 101 | 256 |
| Ethyl Palmitate | 88 | 101 | 284 |
| Ethyl Oleate | 88 | 101 | 296 |
| Ethyl Stearate | 88 | 101 | 312 |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Ethyl Laurate | Ethyl Myristate | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 | 0.5 | 0.8 | 1.0 |
| Limit of Quantitation (LOQ) (ng/mL) | 1.5 | 1.5 | 1.5 | 2.5 | 3.0 |
| Precision (%RSD) | < 10% | < 10% | < 10% | < 10% | < 10% |
| Accuracy (% Recovery) | 90-110% | 90-110% | 90-110% | 90-110% | 90-110% |
Data presented are typical values and may vary depending on the specific instrumentation and laboratory conditions.
Table 2: FAEE Concentrations in Different Populations (Illustrative)
| Population | Sample Type | Ethyl Palmitate (ng/mL or ng/mg) | Ethyl Oleate (ng/mL or ng/mg) | Total FAEEs (ng/mL or ng/mg) |
| Abstainers | Plasma | < 5 | < 5 | < 10 |
| Social Drinkers | Plasma | 10 - 100 | 15 - 150 | 25 - 250 |
| Chronic Heavy Drinkers | Plasma | > 200 | > 300 | > 500 |
| Abstainers | Hair | < 0.1 | < 0.1 | < 0.2 |
| Chronic Heavy Drinkers | Hair | > 0.5 | > 0.5 | > 1.0 |
These values are for illustrative purposes and actual concentrations can vary widely based on individual metabolism, drinking patterns, and other factors.
Visualization of Experimental Workflow
Caption: Overview of the analytical workflow for FAEE quantification.
Signaling Pathway and Logical Relationships
Caption: Formation and analysis of FAEEs as biomarkers.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of a volatile deuterated compound by the differential scanning calorimetry combined with quantitative nuclear magnetic resonance and its verification by the mass balance method combined with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethyl 2-methylbutanoate in Beverages using SPME-GC-MS with Ethyl 2-methylbutanoate-d9 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of Ethyl 2-methylbutanoate, a key flavor compound in many beverages, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, Ethyl 2-methylbutanoate-d9, to ensure high accuracy and precision. This document provides a comprehensive protocol for sample preparation, SPME-GC-MS analysis, and method validation, making it a valuable resource for researchers, scientists, and professionals in the food and beverage industry, as well as in drug development where flavor profiling is crucial.
1. Introduction
Ethyl 2-methylbutanoate is an important ester that contributes a fruity, apple-like aroma to a variety of products, including alcoholic beverages, fruit juices, and other flavored consumer goods.[1][2] Accurate quantification of such volatile compounds is essential for quality control, product development, and authenticity assessment.[3] Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the analysis of volatile and semi-volatile organic compounds in various matrices.[4] When combined with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the separation, identification, and quantification of target analytes.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations during sample preparation and analysis, thereby enhancing the method's accuracy and precision. This application note presents a fully validated SPME-GC-MS method for the determination of Ethyl 2-methylbutanoate in a beverage matrix.
2. Experimental
2.1. Materials and Reagents
-
Analytes and Internal Standard:
-
Ethyl 2-methylbutanoate (≥98% purity, Sigma-Aldrich)
-
This compound (99 atom % D, LGC Standards)[5]
-
-
Solvents and Other Reagents:
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
-
SPME Fibers:
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Supelco)
-
2.2. Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (e.g., Agilent 7890B GC with 5977A MSD)
-
SPME Autosampler (e.g., PAL RSI)
-
GC Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.
2.3. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Ethyl 2-methylbutanoate and this compound in methanol at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Ethyl 2-methylbutanoate stock solution into a model beverage matrix (e.g., 10% ethanol in water) to achieve a concentration range of 1-200 µg/L.
-
Internal Standard Spiking: Spike all calibration standards and samples with the this compound internal standard to a final concentration of 50 µg/L.
-
Sample Preparation: For beverage samples, degas if necessary. Place a 5 mL aliquot of the sample into a 20 mL headspace vial. Add 1.5 g of NaCl to enhance the release of volatile compounds. Spike with the internal standard. Seal the vial immediately.
3. SPME-GC-MS Protocol
3.1. SPME Procedure
-
Fiber Conditioning: Condition the SPME fiber prior to first use according to the manufacturer's instructions, typically at 270°C for 30-60 minutes.
-
Incubation/Equilibration: Incubate the sample vial at 50°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 50°C with continued agitation.
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
3.2. GC-MS Parameters
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethyl 2-methylbutanoate: Quantifier ion m/z 57, Qualifier ions m/z 88, 102[1]
-
This compound: Quantifier ion m/z 66 (expected), Qualifier ions m/z 91, 107 (expected based on deuteration pattern)
-
4. Results and Discussion
4.1. Method Validation
The developed SPME-GC-MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes the performance characteristics of the method.
Note: The following data is representative of typical performance for SPME-GC-MS analysis of flavor esters with a deuterated internal standard and is provided for illustrative purposes.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Concentration Range | 1 - 200 µg/L |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L |
| Recovery (%) | 95 - 105% |
| Precision (RSD%) | < 10% |
4.2. Data Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Ethyl 2-methylbutanoate in unknown samples is then determined from this calibration curve.
The developed HS-SPME-GC-MS method provides a reliable, sensitive, and accurate means for the quantification of Ethyl 2-methylbutanoate in beverage samples. The use of the deuterated internal standard, this compound, effectively compensates for matrix effects and variations in sample preparation, leading to high-quality quantitative data. This application note serves as a detailed protocol for laboratories involved in flavor analysis, quality control, and product development.
6. Visualizations
Caption: Experimental workflow for the SPME-GC-MS analysis.
Caption: Logical relationship of the analytical components.
References
Application Note: Chiral Analysis of Ethyl 2-Methylbutanoate Enantiomers in Wine by HS-SPME-GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the chiral analysis of ethyl 2-methylbutanoate enantiomers in wine. Ethyl 2-methylbutanoate is a significant contributor to the fruity aroma of wine, and its enantiomeric distribution can provide insights into the wine's origin, fermentation process, and aging. The described protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by enantioselective separation and quantification using chiral Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for quality control in the wine industry and for research into the sensory properties of wine.
Introduction
Ethyl 2-methylbutanoate possesses a chiral center, leading to the existence of two enantiomers: (R)-ethyl 2-methylbutanoate and (S)-ethyl 2-methylbutanoate. These enantiomers often exhibit different sensory properties and can be present in varying ratios in wine. The (S)-enantiomer is frequently associated with fruity notes like apple and strawberry, while the racemic mixture can have a less specific, solvent-like odor.[1][2][3] The enantiomeric composition of this ester can be influenced by factors such as the grape variety, yeast strain, and winemaking techniques. Therefore, accurate chiral analysis is essential for understanding and controlling wine aroma. In many red wines, the (S)-enantiomeric form is found almost exclusively.[1][2][3]
Quantitative Data Summary
The concentration of ethyl 2-methylbutanoate enantiomers can vary significantly depending on the type of wine and its age. The following tables summarize typical concentrations and olfactory thresholds.
Table 1: Typical Concentrations of Ethyl 2-Methylbutanoate Enantiomers in Wine
| Wine Type | (S)-Ethyl 2-methylbutanoate (µg/L) | (R)-Ethyl 2-methylbutanoate (µg/L) | Enantiomeric Ratio (S:R) | Reference |
| Red Wines (various) | ~50 (average) | Not typically detected | >99:1 | [1][2][3] |
| Older Red Wines | Higher concentrations than younger wines | Not typically detected | >99:1 | [1][2][3] |
Table 2: Olfactory Thresholds of Ethyl 2-Methylbutanoate
| Compound | Olfactory Threshold in Dilute Alcohol Solution (µg/L) | Aroma Descriptors | Reference |
| (S)-Ethyl 2-methylbutanoate | 1.53 | Green apple, strawberry, fruity | [1][2][3] |
| Racemic Ethyl 2-methylbutanoate | 2.60 | Unspecific, caustic, fruity, solvent | [1][2][3] |
Experimental Workflow
Figure 1. Experimental Workflow for Chiral Analysis.
Detailed Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is based on established methods for the extraction of volatile compounds from wine.
Materials:
-
Wine sample
-
20 mL headspace vials with PTFE-faced silicone septa
-
Sodium chloride (NaCl), analytical grade
-
Internal standard solution (e.g., 2-octanol or a deuterated analog of the analyte in ethanol)
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of volatiles.
-
Heater-stirrer or water bath with stirring capabilities
Protocol:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial. The salt increases the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.
-
Spike the sample with a known amount of internal standard solution.
-
Immediately seal the vial with a screw cap containing a PTFE-faced silicone septum.
-
Place the vial in a heater-stirrer or water bath and allow it to equilibrate at 40°C for 15 minutes with constant agitation.
-
After equilibration, expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.
-
Following extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Chiral capillary column: A column with a β-cyclodextrin stationary phase is recommended for the separation of ethyl 2-methylbutanoate enantiomers. An example is a Rt-βDEXse column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.[4]
GC-MS Conditions:
| Parameter | Value |
| Injector | |
| Temperature | 250 °C |
| Mode | Splitless |
| Desorption Time | 5 minutes |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 40 °C, hold for 5 minutes |
| Ramp 1 | 2 °C/min to 130 °C |
| Ramp 2 | 5 °C/min to 220 °C, hold for 10 minutes |
| Mass Spectrometer | |
| MS Transfer Line Temp. | 230 °C |
| MS Ion Source Temp. | 200 °C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity. For SIM, monitor characteristic ions of ethyl 2-methylbutanoate (e.g., m/z 57, 70, 88, 101, 130). |
Data Analysis
-
Peak Identification: The enantiomers of ethyl 2-methylbutanoate are identified based on their retention times, which should be confirmed by injecting pure standards of the (R)- and (S)-enantiomers. The mass spectra of the eluting peaks should also be compared with a reference library (e.g., NIST).
-
Quantification: The concentration of each enantiomer is determined by integrating the area of its corresponding chromatographic peak and comparing it to the peak area of the internal standard. A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
-
Enantiomeric Ratio: The enantiomeric ratio is calculated by dividing the concentration or peak area of one enantiomer by the sum of the concentrations or peak areas of both enantiomers, expressed as a percentage.
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a reliable and sensitive approach for the chiral analysis of ethyl 2-methylbutanoate enantiomers in wine. This protocol can be readily implemented in quality control laboratories and research settings to gain a deeper understanding of the factors influencing wine aroma and to ensure the authenticity and quality of wine products. The ability to differentiate and quantify these chiral compounds is a valuable tool for oenological research and the wine industry.
References
Application Notes and Protocols for the Quantification of Volatile Compounds in Beer Using Deuterated Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aroma profile of beer is a complex interplay of volatile organic compounds (VOCs), primarily esters, higher alcohols, and hop-derived compounds. Accurate quantification of these compounds is crucial for quality control, ensuring flavor consistency, and for research into flavor development and stability. The use of a Stable Isotope Dilution Assay (SIDA) with deuterated esters as internal standards, coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS), provides a robust and accurate method for this purpose.[1][2]
Stable isotope-labeled internal standards, such as deuterated esters, are ideal for quantitative analysis because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[1] This ensures they behave similarly during sample preparation, extraction, and chromatographic analysis, effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.[2] This application note provides a detailed protocol for the quantification of key volatile esters in beer using deuterated internal standards.
Key Volatile Esters and their Deuterated Internal Standards
The following table summarizes some key volatile esters found in beer and their corresponding deuterated internal standards that can be used for quantification.
| Analyte | Chemical Formula | Flavor Contribution | Deuterated Internal Standard |
| Ethyl Acetate | C4H8O2 | Fruity, solvent-like[3] | Ethyl acetate-d5 |
| Isoamyl Acetate | C7H14O2 | Banana, pear[4] | Isoamyl acetate-d4 |
| Ethyl Hexanoate | C8H16O2 | Apple, fruity | Ethyl hexanoate-d11 |
| Ethyl Octanoate | C10H20O2 | Fruity, wine-like | Ethyl octanoate-d5 |
| Geranyl Acetate | C12H20O2 | Floral, fruity, rose | Geranyl acetate-d6[5] |
Experimental Protocols
This section details the materials and step-by-step procedures for the quantification of volatile esters in beer.
Materials and Reagents
-
Beer Samples: Degassed prior to analysis.
-
Deuterated Internal Standard Stock Solutions: 1000 mg/L solutions of each deuterated ester in ethanol.
-
Calibration Standard Stock Solutions: 1000 mg/L solutions of each target analyte (non-deuterated ester) in ethanol.
-
Ethanol: Absolute, for dilutions.
-
Sodium Chloride (NaCl): Analytical grade.
-
HS-SPME Vials: 20 mL, with magnetic stir bars and screw caps with PTFE/silicone septa.
-
SPME Fiber Assembly: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary column (e.g., DB-WAX).
Sample Preparation
-
Degassing: Degas beer samples by sonication for 15-30 minutes or by repeatedly pouring the beer between two beakers.
-
Internal Standard Spiking: Into a 20 mL HS-SPME vial, add 5 mL of the degassed beer sample. Spike the sample with a known concentration of the deuterated internal standard solution (e.g., 50 µL of a 10 mg/L working solution). The final concentration of the internal standard should be within the linear range of the calibration curve.
-
Salting Out: Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.[6]
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40°C) for a set period (e.g., 15 minutes) with constant stirring to allow for equilibration between the sample and the headspace.[7]
HS-SPME Procedure
-
Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before the first use and briefly before each analysis.
-
Extraction: Insert the SPME fiber into the headspace of the equilibrated sample vial. Expose the fiber to the headspace for a fixed time (e.g., 30 minutes) at the same temperature as equilibration, with continued stirring.[6][8]
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC injector port for thermal desorption of the analytes onto the GC column. Desorption is typically performed at a high temperature (e.g., 250°C) for a short period (e.g., 5 minutes).[8]
GC-MS Analysis
-
Gas Chromatograph Conditions:
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An example program could be: start at 40°C for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes. This program should be optimized for the specific analytes of interest.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor specific ions for each analyte and its deuterated internal standard to enhance sensitivity and selectivity.[1]
-
Mass Range: e.g., m/z 35-350.
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., de-aromatized beer or a synthetic beer base) with known concentrations of the target analytes and a constant concentration of the deuterated internal standards.
-
Calibration Curve: Analyze the calibration standards using the same HS-SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: Analyze the beer samples and determine the peak area ratios of the analytes to their corresponding internal standards. Use the calibration curve to calculate the concentration of each volatile ester in the beer samples.
Data Presentation
The following tables present example quantitative data for key volatile esters in different beer types, demonstrating the typical concentration ranges observed.
Table 1: Concentration of Key Esters in Different Beer Styles (mg/L)
| Beer Style | Ethyl Acetate | Isoamyl Acetate | Ethyl Hexanoate | Ethyl Octanoate | |---|---|---|---| | Lager | 10 - 25 | 1.5 - 4.0 | 0.1 - 0.5 | 0.3 - 1.0 | | Ale | 15 - 40 | 2.0 - 6.0 | 0.2 - 0.8 | 0.5 - 1.5 | | Stout | 20 - 50 | 2.5 - 7.0 | 0.3 - 1.0 | 0.6 - 2.0 | | IPA | 18 - 45 | 2.2 - 6.5 | 0.25 - 0.9 | 0.55 - 1.8 |
Note: These values are indicative and can vary significantly based on the specific brewing process, yeast strain, and hop varieties used.
Table 2: Method Validation Parameters
| Parameter | Ethyl Acetate | Isoamyl Acetate | Ethyl Hexanoate |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (µg/L) | < 10 | < 5 | < 1 |
| Limit of Quantification (LOQ) (µg/L) | < 30 | < 15 | < 3 |
| Recovery (%) | 95 - 105 | 92 - 108 | 90 - 110 |
| Repeatability (RSD%) | < 5% | < 6% | < 7% |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of stable isotope dilution analysis.
Caption: Experimental workflow for volatile compound analysis in beer.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
References
- 1. brewingscience.de [brewingscience.de]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl Acetate Flavour Standard | GMP Certified | FlavorActiV [flavoractiv.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. brjac.com.br [brjac.com.br]
- 8. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Ethyl 2-methylbutanoate-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-methylbutanoate-d9. The information is designed to help you identify and resolve potential issues related to isotopic exchange during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in your labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, buffer). For this compound, this is a concern because the deuterium labels are on carbon atoms adjacent to the carbonyl group (alpha-carbons), which are more susceptible to exchange under certain conditions.[1][2] This "back-exchange" can lead to a decrease in the isotopic purity of your internal standard, compromising the accuracy and precision of your quantitative analysis.[3]
Q2: Under what conditions is H/D exchange most likely to occur for this compound?
The stability of the deuterium labels on this compound is significantly influenced by pH, temperature, and solvent composition.
-
pH: Both acidic and basic conditions can catalyze H/D exchange. The rate of exchange for hydrogens on carbons alpha to a carbonyl group is generally minimized in a pH range of approximately 2.5 to 3.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1]
-
Solvent: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms and facilitate the exchange process.[1]
Q3: How can I detect if my this compound is undergoing isotopic exchange?
Isotopic exchange can be detected by monitoring the isotopic purity of your standard over time using mass spectrometry. A decrease in the abundance of the fully deuterated molecule (d9) and an increase in the abundance of partially deuterated or non-deuterated forms (d8, d7, etc.) is a clear indication of exchange. High-resolution mass spectrometry (HRMS) is particularly effective for this purpose.[4]
Q4: I'm observing a gradual decrease in the signal of my deuterated internal standard over a series of injections. Is this due to isotopic exchange?
A progressive loss of the deuterated internal standard signal could be a sign of isotopic exchange, especially if the standard is stored in a protic solvent or at a non-optimal pH for an extended period.[1] This phenomenon, often called "back-exchange," happens when the deuterated standard is exposed to a hydrogen-rich environment like the LC mobile phase.[1] To confirm this, you can perform a stability study by incubating the standard in your mobile phase and analyzing it at different time points.[1]
Q5: My deuterated standard seems to elute slightly earlier than the non-deuterated analyte in my LC-MS analysis. Is this normal?
Yes, a small shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect."[1] Typically, deuterated compounds are slightly less retentive on reversed-phase columns and therefore elute a little earlier.[1] While often minor, this can sometimes lead to differential matrix effects. It is advisable to adjust chromatographic conditions to achieve co-elution if this effect is significant in your assay.[4]
Troubleshooting Guide
This guide addresses common issues you might encounter related to the isotopic stability of this compound.
Issue 1: Loss of Isotopic Purity in Stored Solutions
-
Symptom: Analysis of your working solution shows an increased abundance of d8 or lower isotopologues and a decreased abundance of the d9 isotopologue.
-
Potential Cause: The storage conditions (solvent, pH, temperature) are promoting H/D exchange.
-
Troubleshooting Steps:
-
Solvent Selection: If possible, prepare stock solutions in aprotic, anhydrous solvents like acetonitrile or DMSO.
-
pH Control: For aqueous working solutions, buffer the pH to a range of 2.5-4 to minimize exchange.
-
Temperature Control: Store solutions at low temperatures (refrigerated or frozen) to slow down the rate of exchange. Avoid repeated freeze-thaw cycles.
-
Fresh Preparation: Prepare working solutions fresh whenever possible, especially if they are in aqueous or protic solvents.
-
Issue 2: Inconsistent Analytical Results and Poor Precision
-
Symptom: The ratio of the analyte to the internal standard is not consistent across your sample batch, leading to poor precision in your quantitative results.
-
Potential Cause: Isotopic exchange is occurring during sample preparation or analysis.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Assess the pH, temperature, and duration of your sample preparation steps. If you are using strongly acidic or basic conditions, consider whether they can be moderated.
-
Mobile Phase pH: Ensure the pH of your LC mobile phase is within a range that minimizes exchange.
-
Run Time: While less common, very long run times at elevated temperatures could contribute to on-column exchange.
-
Perform a Stability Study: Use the protocol below to test the stability of this compound under your specific experimental conditions.
-
Expected Stability of this compound Under Various Conditions
The following table summarizes the expected relative stability of the deuterium labels on this compound under different conditions. This is a qualitative guide; quantitative stability should be experimentally determined.
| Condition | Parameter | Expected Impact on H/D Exchange | Recommendation |
| pH | < 2 | Increased Rate | Avoid prolonged exposure. |
| 2.5 - 4 | Minimal Rate | Optimal for aqueous solutions. | |
| 4 - 8 | Moderate Rate | Evaluate stability for your specific conditions. | |
| > 8 | Significantly Increased Rate | Avoid prolonged exposure. | |
| Temperature | 4°C | Low Rate | Recommended for storage. |
| Room Temperature | Moderate Rate | Minimize exposure time. | |
| > 40°C | Increased Rate | Avoid if possible. | |
| Solvent | Aprotic (e.g., Acetonitrile) | Minimal Exchange | Recommended for stock solutions. |
| Protic (e.g., Methanol/Water) | Potential for Exchange | Buffer pH and control temperature. |
Experimental Protocols
Protocol for Assessing Isotopic Stability of this compound
This protocol allows you to determine the stability of your deuterated internal standard under your specific experimental conditions.
Objective: To quantify the extent of H/D exchange of this compound in a given solvent matrix over time.
Materials:
-
This compound stock solution
-
Your experimental solvent/matrix (e.g., mobile phase, sample diluent)
-
LC-MS system
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in your chosen solvent/matrix at the concentration you typically use in your experiments.
-
-
Incubation:
-
Incubate this solution under the conditions you are testing (e.g., room temperature, 37°C).
-
-
Time-Point Analysis:
-
Analyze the solution by LC-MS at various time points (e.g., T=0, 1h, 2h, 4h, 8h, 24h).
-
-
Data Analysis:
-
For each time point, determine the peak areas for the d9, d8, and any other relevant isotopologues of Ethyl 2-methylbutanoate.
-
Calculate the percentage of the d9 isotopologue relative to the total area of all monitored isotopologues at each time point.
-
A significant decrease in the percentage of the d9 isotopologue over time indicates isotopic exchange.
-
Visualizations
References
Technical Support Center: Quantification of Esters with Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of esters using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of esters?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] For esters, which can be labile, matrix components can also contribute to analyte degradation, further complicating accurate quantification.[4][5]
Q2: Why are deuterated internal standards used to compensate for matrix effects?
A2: Deuterated internal standards are often considered the "gold standard" for mitigating matrix effects in LC-MS analysis. Since a deuterated internal standard is chemically almost identical to the analyte, it is assumed to have very similar physicochemical properties.[1] This means it should behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of the deuterated internal standard to every sample, the ratio of the analyte signal to the internal standard signal is used for quantification, which helps to correct for variations, including matrix effects.[1]
Q3: Can deuterated standards completely eliminate matrix effects?
A3: While highly effective, deuterated internal standards may not always completely eliminate matrix effects.[3] A phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and its deuterated analog.[1] If this separation occurs in a region of the chromatogram where there is significant ion suppression or enhancement, the analyte and the internal standard will experience different degrees of matrix effects, leading to inaccurate quantification.[3]
Q4: My ester analyte appears to be degrading in the biological matrix. What could be the cause and how can I prevent it?
A4: Esters are susceptible to enzymatic hydrolysis by esterases present in biological matrices like plasma and blood.[4][5] This degradation can lead to an underestimation of the ester concentration and an overestimation of its corresponding carboxylic acid metabolite. To prevent this, it is crucial to inhibit enzymatic activity immediately after sample collection. This can be achieved by:
-
Lowering the pH: Adjusting the sample pH to be outside the optimal range for esterase activity.[6]
-
Using enzyme inhibitors: Adding specific esterase inhibitors, such as sodium fluoride or diisopropylfluorophosphate (DFP), to the collection tubes.[4][6]
-
Keeping samples cold: Processing and storing samples at low temperatures (e.g., on ice, -20°C, or -80°C) to reduce enzyme activity.[6][7]
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Peak Area Ratios
Possible Causes:
-
Differential Matrix Effects: The analyte and deuterated internal standard are not co-eluting perfectly and are experiencing different levels of ion suppression or enhancement.
-
Analyte Instability: The ester is degrading in some samples but not others due to variations in enzyme activity or handling.
-
Inconsistent Sample Preparation: Variability in extraction recovery between the analyte and the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in peak area ratios.
Solutions:
-
Assess Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. If a significant shift in retention time is observed, chromatographic optimization is necessary.
-
Optimize Chromatography:
-
Modify the gradient to ensure co-elution.
-
Try a different stationary phase that is less likely to resolve the deuterated analog.
-
-
Investigate Analyte Stability: Perform stability studies in the biological matrix at different temperatures and time points, with and without enzyme inhibitors.
-
Inhibit Enzymatic Activity: If degradation is observed, add an appropriate esterase inhibitor to the sample collection tubes and during sample preparation.
-
Modify Sample Preparation: If extraction recovery is inconsistent, consider a different sample preparation technique (e.g., solid-phase extraction instead of liquid-liquid extraction) that is more robust.
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Possible Causes:
-
Lot-to-Lot Variation in Matrix Effects: Different lots of biological matrix have varying levels of endogenous components, leading to inconsistent matrix effects.
-
Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement changes with the analyte concentration.
-
Incomplete Inhibition of Esterases: The chosen inhibitor or its concentration is not sufficient to completely halt enzymatic degradation in all QC samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor accuracy and precision.
Solutions:
-
Assess Lot-to-Lot Variability: Prepare QC samples in at least six different lots of the biological matrix to determine if the matrix source is the cause of the variability.
-
Use Matrix-Matched Calibrators: If significant lot-to-lot variability is observed, prepare calibration standards in the same lot of matrix as the unknown samples.
-
Check for Concentration-Dependent Matrix Effects: Evaluate the matrix effect at low, medium, and high concentrations. If the effect is concentration-dependent, a dilution approach may be necessary.
-
Optimize Enzyme Inhibition: Test different esterase inhibitors and concentrations to ensure complete and consistent inhibition of enzymatic activity across all QC levels.
Quantitative Data Summary
The following tables summarize typical validation data for the quantification of esters in plasma, highlighting the impact of the analytical method on accuracy and precision.
Table 1: Intra- and Inter-Day Accuracy and Precision for Rivaroxaban in Human Plasma [8]
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
| LLOQ | 5.0 | 98.5 | 4.73 | 101.8 | 3.56 |
| LQC | 15.0 | 101.2 | 2.15 | 99.8 | 1.89 |
| MQC | 150.0 | 99.5 | 1.54 | 98.7 | 1.23 |
| HQC | 300.0 | 98.8 | 0.36 | 99.2 | 0.98 |
Table 2: Matrix Effect and Recovery for Methylphenidate in Plasma and Saliva [7]
| Matrix | Analyte Concentration (µg/L) | Matrix Effect (% Ion Suppression) | Recovery (%) |
| Plasma | 5.0 | 46 | 92 |
| Plasma | 50.0 | 46 | 95 |
| Saliva | 5.0 | 8 | 98 |
| Saliva | 50.0 | 8 | 101 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects by Post-Column Infusion
This method provides a qualitative assessment of ion suppression or enhancement across the entire chromatographic run.
Workflow Diagram:
Caption: Experimental workflow for post-column infusion.
Procedure:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Using a syringe pump, continuously infuse a solution of the ester analyte and its deuterated internal standard post-column via a T-connector at a low flow rate (e.g., 10 µL/min). This should produce a stable, elevated baseline signal in the mass spectrometer.
-
Inject a blank, extracted biological matrix sample onto the LC column.
-
Monitor the signal intensity of the analyte and internal standard as the blank matrix components elute.
-
Data Analysis:
-
A stable baseline indicates no significant matrix effects at that retention time.
-
A dip in the baseline indicates ion suppression.
-
A rise in the baseline indicates ion enhancement.
-
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
This method provides a quantitative measure of the matrix effect.
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into the mobile phase or a neat solution.
-
Set B: Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C: Analyte and internal standard are spiked into the biological matrix before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 3: Protocol for Inhibiting Esterase Activity in Biological Samples
Materials:
-
Blood collection tubes (e.g., K2EDTA).
-
Esterase inhibitor stock solution (e.g., 1 M Sodium Fluoride or 100 mM Diisopropylfluorophosphate in isopropanol). Note: DFP is highly toxic and should be handled with extreme caution.
-
Ice bath.
-
Refrigerated centrifuge.
Procedure:
-
Prepare collection tubes containing the esterase inhibitor. For a 1 mL blood sample, add a sufficient volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 10 µL of 1 M NaF for a final concentration of 10 mM).
-
Collect the blood sample directly into the pre-prepared tube.
-
Immediately after collection, gently invert the tube several times to ensure thorough mixing of the blood with the inhibitor.
-
Place the tube in an ice bath to cool the sample and further reduce enzyme activity.
-
Centrifuge the sample in a refrigerated centrifuge as soon as possible to separate the plasma.
-
Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.
-
During sample preparation for LC-MS/MS analysis, maintain the sample at a low temperature and minimize the time between thawing and extraction.
References
- 1. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing GC-MS Parameters for Ethyl 2-methylbutanoate-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Ethyl 2-methylbutanoate-d9.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended GC-MS parameters for this compound analysis?
A1: For a standard analysis of this compound, the following parameters can be used as a starting point. Optimization may be required based on your specific instrumentation and analytical goals.
Table 1: Recommended Starting GC-MS Parameters
| Parameter | Value | Notes |
| GC Column | DB-5ms or similar non-polar/medium-polarity capillary column | Provides good separation for volatile esters.[1] |
| Injector Temperature | 250 °C | Ensures rapid volatilization without thermal degradation.[1] |
| Injection Volume | 1 µL | Adjust as needed based on sample concentration. |
| Split Ratio | 10:1 to 50:1 | Adjust to avoid column overloading. |
| Carrier Gas | Helium | Maintain a constant flow rate (e.g., 1-2 mL/min). |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min | This program is a general guideline and should be optimized for best separation.[1] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temperature | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible fragmentation patterns. |
| Scan Mode | Full Scan (e.g., m/z 40-200) or Selected Ion Monitoring (SIM) | Use Full Scan for initial identification and SIM for targeted quantification. |
Q2: My deuterated standard (this compound) elutes earlier than the non-deuterated analyte. Is this normal?
A2: Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect". Deuterated compounds often have slightly weaker intermolecular interactions with the GC stationary phase compared to their non-deuterated counterparts. This results in a shorter retention time. The magnitude of this effect can depend on the number and location of the deuterium atoms, as well as the specific GC column used.
Q3: What are the expected key ions for this compound in the mass spectrum?
Table 2: Predicted m/z for Key Ions of this compound
| Ion Fragment | Structure | Predicted m/z | Notes |
| Molecular Ion | [C7H5D9O2]+• | 139 | The intact molecule with one electron removed. |
| [M-OC2H5]+ | [CD3CD2C(D)CO]+ | 94 | Loss of the ethoxy group. |
| [M-COOC2H5]+ | [CD3CD2C(D)]+ | 66 | Loss of the ethyl ester group. |
| McLafferty Rearrangement | [C4H2D6O2]+• | 92 | A common rearrangement for esters. |
| [C2D5]+ | [CD3CD2]+ | 34 | Ethyl fragment with deuterium. |
Note: These are predicted values. The relative abundances may vary.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Active Sites in the Inlet or Column:
-
Solution: Deactivate the inlet liner by replacing it with a new, silanized liner. Condition the GC column according to the manufacturer's instructions to ensure it is inert.
-
-
Column Overload:
-
Solution: Reduce the injection volume or increase the split ratio. You can also dilute your sample.
-
-
Improper Column Installation:
-
Solution: Ensure the column is installed correctly in the injector and detector, with the appropriate ferrule and tightness to prevent leaks.
-
-
Inlet Temperature Too Low:
-
Solution: Increase the injector temperature to ensure complete and rapid vaporization of the sample. Be careful not to exceed the thermal stability limit of the analyte.
-
Issue 2: Inconsistent Peak Areas or Response
Possible Causes & Solutions
-
Injector Discrimination:
-
Solution: Use a deactivated, packed inlet liner to ensure a more homogeneous vaporization of the sample.
-
-
Leaks in the System:
-
Solution: Perform a leak check of the injector, column fittings, and gas lines using an electronic leak detector.
-
-
Syringe Issues:
-
Solution: Inspect the syringe for damage or blockage. Ensure the injection volume is consistent by using an autosampler if available.
-
Issue 3: Suspected H/D (Hydrogen-Deuterium) Exchange
Symptom: You observe a peak at the m/z of the non-deuterated or partially deuterated compound, or a decrease in the signal intensity of the fully deuterated standard over time.
Possible Causes & Solutions
-
Active Sites in the GC System: Protic active sites (containing -OH groups) in the inlet liner or on the column can facilitate the exchange of deuterium atoms with hydrogen from water or other protic sources.
-
Solution: Use a highly deactivated inlet liner and a low-bleed, MS-certified column. Regularly bake out the column to remove any adsorbed water.
-
-
Contaminated Carrier Gas: Moisture in the carrier gas can be a source of hydrogen.
-
Solution: Ensure high-purity carrier gas is used and that moisture and oxygen traps are installed and functioning correctly.
-
-
Sample Matrix: The sample matrix itself may contain protic compounds that can contribute to H/D exchange.
-
Solution: Ensure the sample is dry before injection. This can be achieved by passing the sample through a small amount of anhydrous sodium sulfate.
-
Experimental Protocols
Protocol 1: GC-MS Method Development for this compound
-
Sample Preparation: Prepare a 1 ppm solution of this compound in a volatile, aprotic solvent such as hexane or ethyl acetate.
-
Initial GC-MS Setup: Use the recommended starting parameters from Table 1 .
-
Injector Temperature Optimization: Perform a series of injections while varying the injector temperature from 200 °C to 280 °C in 20 °C increments. Monitor the peak shape and area to determine the optimal temperature that provides a sharp, symmetrical peak with the highest response.
-
Oven Temperature Program Optimization:
-
Start with an isothermal run at a low temperature (e.g., 60 °C) to determine the elution time.
-
Develop a temperature ramp program that provides good separation from any matrix components and results in a peak width of 6-12 seconds. A good starting point is a ramp of 10-20 °C/min.
-
-
Mass Spectrometer Optimization (Full Scan): Acquire data in full scan mode to identify the major fragment ions and confirm the molecular ion.
-
Mass Spectrometer Optimization (SIM Mode):
-
Select 3-4 of the most abundant and specific ions from the full scan spectrum (refer to Table 2 for predicted ions).
-
Create a SIM method that monitors these selected ions. This will significantly increase sensitivity for quantitative analysis.
-
Visualizations
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Caption: A logical decision tree for troubleshooting common peak shape issues in GC-MS.
References
Co-elution issues with Ethyl 2-methylbutanoate-d9 and its analyte
Welcome to the technical support center for the analysis of Ethyl 2-methylbutanoate and its deuterated internal standard, Ethyl 2-methylbutanoate-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis, with a particular focus on co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of Ethyl 2-methylbutanoate and its d9-deuterated internal standard?
A1: Understanding the fundamental properties of both the analyte and the internal standard is crucial for method development. Key properties are summarized below.
| Property | Ethyl 2-methylbutanoate | This compound |
| Molecular Formula | C₇H₁₄O₂[1][2] | C₇H₅D₉O₂[3] |
| Molecular Weight | 130.18 g/mol [1][2] | 139.24 g/mol [3] |
| Boiling Point | ~134 °C | Not precisely documented, but expected to be very similar to the non-deuterated form. |
| Polarity | Polar[4] | Polar |
| Common Analytical Method | Gas Chromatography (GC)[5] | Gas Chromatography (GC) |
Q2: Why am I observing co-elution or poor separation between Ethyl 2-methylbutanoate and its d9-internal standard?
A2: Co-elution of an analyte and its deuterated internal standard is a common phenomenon in chromatography. This is often due to the "isotope effect," where the substitution of hydrogen with deuterium can lead to slight differences in retention times. In many cases, deuterated compounds may elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect".[6] The degree of separation is influenced by the chromatographic conditions, including the choice of GC column and the oven temperature program.
Q3: Does co-elution of the analyte and internal standard affect quantification in GC-MS analysis?
A3: Not necessarily. One of the advantages of using a mass spectrometer (MS) as a detector is its ability to distinguish between compounds based on their mass-to-charge ratio (m/z). Since Ethyl 2-methylbutanoate and this compound have different molecular weights, they will produce distinct signals in the mass spectrometer. By using selected ion monitoring (SIM) or extracting ion chromatograms for specific m/z values, accurate quantification can be achieved even if the peaks are not fully resolved chromatographically. However, severe co-elution can sometimes lead to ion suppression, where the presence of a high concentration of one compound affects the ionization efficiency of the other.
Q4: What type of GC column is best suited for the analysis of Ethyl 2-methylbutanoate?
A4: The choice of GC column depends on the specific requirements of the analysis. For general-purpose analysis of a polar compound like Ethyl 2-methylbutanoate, a column with a polar stationary phase is often recommended.[4] Common polar phases include those containing polyethylene glycol (WAX columns) or cyanopropylphenyl polysiloxane.[4][7] These phases interact more strongly with polar analytes, leading to better retention and potentially improved separation from non-polar matrix components. However, a non-polar or medium-polarity column (e.g., 5% diphenyl/95% dimethyl polysiloxane) can also be used, especially when separating based on boiling points.[1][7]
Troubleshooting Guide: Co-elution of Ethyl 2-methylbutanoate and this compound
This guide provides a systematic approach to troubleshooting and resolving co-elution issues between your analyte and its deuterated internal standard.
Problem: Poor or Incomplete Chromatographic Separation
Initial Assessment:
-
Confirm Co-elution: Overlay the extracted ion chromatograms for the quantifier ions of Ethyl 2-methylbutanoate and this compound to visually assess the degree of peak overlap.
-
Evaluate Peak Shape: Poor peak shape (e.g., tailing or fronting) can exacerbate co-elution. Address any peak shape issues before optimizing for selectivity.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Ethyl (±)-2-Methylbutyrate-d9 | LGC Standards [lgcstandards.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Preventing deuterium loss in Ethyl 2-methylbutanoate-d9 during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethyl 2-methylbutanoate-d9 as an internal standard. The focus is on preventing deuterium loss during sample preparation to ensure accurate and reproducible quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium loss in this compound?
A1: The primary cause of deuterium loss is hydrogen-deuterium (H/D) exchange. This is a chemical reaction where a deuterium atom on the molecule is replaced by a hydrogen atom from the surrounding environment, such as a solvent or the sample matrix. For this compound, the deuterium atom on the carbon adjacent to the carbonyl group (the α-carbon) is the most susceptible to this exchange.
Q2: Which experimental conditions promote deuterium loss?
A2: Deuterium loss via H/D exchange is significantly accelerated by both acidic and basic conditions.[1][2] The rate of exchange is generally slowest in a neutral pH range (approximately pH 2-3) and increases significantly with either increasing or decreasing pH.[1] Elevated temperatures can also increase the rate of both H/D exchange and potential hydrolysis of the ester.
Q3: How can I prevent deuterium loss during sample storage?
A3: To prevent deuterium loss during storage, this compound should be stored in a high-purity aprotic solvent such as acetonitrile, ethyl acetate, or dichloromethane. It is crucial to avoid aqueous solutions, especially those with acidic or basic pH. Store solutions at low temperatures (e.g., -20°C) in tightly sealed vials to minimize exposure to moisture and atmospheric contaminants.
Q4: Can the choice of solvent for sample preparation affect deuterium stability?
A4: Absolutely. The choice of solvent is critical. Protic solvents, especially water, can act as a source of hydrogen atoms for the exchange reaction. Therefore, it is highly recommended to use aprotic solvents whenever possible. If an aqueous matrix is unavoidable, it is essential to control the pH and keep the exposure time to the aqueous environment as short as possible.
Q5: Are there specific sample preparation techniques that are better for minimizing deuterium loss?
A5: Yes, solvent-free or solvent-minimized techniques are generally preferred for volatile compounds like this compound. Headspace (HS) sampling and Solid-Phase Microextraction (SPME) are excellent choices as they minimize direct contact of the analyte with the sample matrix and solvents.[3][4] If liquid-liquid extraction (LLE) is necessary, use a water-immiscible aprotic solvent and ensure the aqueous phase is pH-neutral or slightly acidic (pH 4-6) and that the extraction is performed quickly.
Troubleshooting Guides
Issue 1: Inconsistent or Low Response of this compound Internal Standard
| Possible Cause | Troubleshooting Step | Recommended Action |
| Deuterium Loss (H/D Exchange) | Review sample preparation workflow. Check pH of all solutions and reagents. | Ensure all solvents are aprotic. If an aqueous matrix is used, adjust the pH to a neutral or slightly acidic range (pH 4-6). Minimize the time the sample is in an aqueous solution. |
| Hydrolysis of the Ester | Check for extreme pH conditions (strong acid or base) and high temperatures during sample preparation. | Avoid harsh pH conditions. If heating is required, use the lowest effective temperature for the shortest possible duration. |
| Adsorption to Sample Vials or Tubing | The compound may be adsorbing to active sites on glass or plastic surfaces. | Use silanized glass vials and inserts. Minimize the use of plasticware where possible. |
| Incomplete Extraction | The chosen extraction technique may not be efficient for this volatile ester. | For LLE, ensure the solvent is appropriate for the analyte's polarity and that mixing is adequate. For SPME, optimize fiber type, extraction time, and temperature.[5] |
Issue 2: Presence of Unlabeled Ethyl 2-methylbutanoate in Samples Spiked with d9-Standard
| Possible Cause | Troubleshooting Step | Recommended Action |
| Deuterium Loss Leading to Formation of Unlabeled Analyte | This is a direct consequence of H/D exchange. | Implement the strategies outlined in Issue 1 to prevent deuterium loss. The presence of the unlabeled analyte will lead to an overestimation of the native analyte's concentration. |
| Contamination of the d9-Standard | The stock or working solution of the internal standard may be contaminated with the unlabeled analyte. | Analyze a fresh dilution of the this compound standard in a clean solvent to check for the presence of the unlabeled compound. |
| Carryover from a High-Concentration Sample | Residual analyte from a previous injection may be present in the analytical system. | Run a solvent blank after a high-concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler and check for active sites in the GC inlet and column. |
Quantitative Data Summary
The following tables provide an illustrative summary of the expected effects of pH and temperature on the stability of the deuterium label on the α-carbon of an ester like this compound. The exact percentage of loss will depend on the specific matrix and duration of exposure.
Table 1: Illustrative Effect of pH on Deuterium Loss at Constant Temperature (e.g., 25°C)
| pH of Aqueous Solution | Expected Rate of Deuterium Loss | Illustrative % Deuterium Loss (after 4 hours) |
| 2.0 | Very High | > 20% |
| 4.0 | Low | < 5% |
| 7.0 | Moderate | 5 - 15% |
| 10.0 | High | > 30% |
| 12.0 | Very High | > 50% |
Note: This data is illustrative and serves to demonstrate the expected trend. The rate of exchange is minimized in a slightly acidic to neutral pH range.
Table 2: Illustrative Effect of Temperature on Deuterium Loss at Constant pH (e.g., pH 8)
| Temperature | Expected Rate of Deuterium Loss | Illustrative % Deuterium Loss (after 1 hour) |
| 4°C | Low | < 2% |
| 25°C (Room Temp) | Moderate | 5 - 10% |
| 50°C | High | 15 - 25% |
| 75°C | Very High | > 40% |
Note: This data is illustrative. Higher temperatures significantly accelerate the rate of deuterium exchange.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Esters
This protocol is designed to minimize deuterium loss by keeping the analyte in the gas phase and avoiding direct contact with potentially reactive matrices.
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), place 1-2 mL of the sample into a 20 mL headspace vial.
-
If the sample is aqueous and the pH is unknown or basic, adjust the pH to ~6.0 using a suitable buffer (e.g., phosphate buffer).
-
To increase the volatility of the analyte, add 0.5 g of NaCl to the vial ("salting out").
-
Spike the sample with the required concentration of this compound from a stock solution prepared in an aprotic solvent (e.g., acetonitrile).
-
Immediately seal the vial with a PTFE-lined septum.
-
-
SPME Procedure:
-
Condition the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) according to the manufacturer's instructions.
-
Place the vial in a heating block or autosampler incubator set to a optimized temperature (e.g., 50-60°C).[5]
-
Incubate the sample for a predetermined time (e.g., 15 minutes) with gentle agitation to allow for equilibration of the analyte in the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-30 minutes).[5]
-
-
GC-MS Analysis:
-
Desorb the fiber in the hot GC inlet (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer of the analyte to the column.
-
Protocol 2: Liquid-Liquid Extraction (LLE) with pH Control
This protocol is for instances where extraction from a liquid matrix is necessary.
-
Sample Preparation:
-
Place 1 mL of the aqueous sample into a glass centrifuge tube.
-
Spike with the this compound internal standard.
-
Add 2 mL of a water-immiscible aprotic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex vigorously for 1-2 minutes.
-
-
Phase Separation:
-
Centrifuge at 2000 x g for 5 minutes to achieve complete phase separation.
-
-
Analysis:
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis. Avoid transferring any of the aqueous phase.
-
Visualizations
Caption: Recommended experimental workflow for preventing deuterium loss.
Caption: Logical diagram of factors influencing deuterium stability.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Accuracy with Ethyl 2-methylbutanoate-d9 in Complex Matrices
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Ethyl 2-methylbutanoate-d9 as an internal standard. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my analytical workflow?
This compound serves as a stable isotope-labeled internal standard (SIL-IS). Its fundamental role is to mimic the analyte of interest (unlabeled Ethyl 2-methylbutanoate) throughout the entire analytical process, from sample preparation to detection.[1] By adding a known amount of this compound to all samples, calibrators, and quality controls, it is possible to correct for variations in extraction recovery, injection volume, and instrument response.[2][3][4][5] This ratiometric approach significantly improves the accuracy and precision of quantitative measurements, especially in complex biological or environmental matrices.[2][4]
Q2: What are the ideal characteristics of an internal standard like this compound?
An ideal internal standard should be chemically and structurally similar to the analyte.[1][6] this compound is an excellent choice as it co-elutes closely with the native compound and exhibits similar ionization behavior in mass spectrometry. Key characteristics include:
-
High Isotopic Purity: To prevent signal interference from the unlabeled analyte.[7][8]
-
High Chemical Purity: To avoid introducing interfering substances.[7][8]
-
Stability: It should not degrade during sample preparation or analysis and should be resistant to isotopic exchange.[9]
Q3: I'm observing poor accuracy and precision despite using an internal standard. What are the common causes?
Several factors can lead to inaccurate or imprecise results even when using a deuterated internal standard. The most common issues include:
-
Differential Matrix Effects: The analyte and internal standard are affected differently by interfering components in the matrix.[7][9]
-
Chromatographic Separation: A slight separation between the analyte and the internal standard can expose them to different matrix components as they elute.[7][9][10]
-
Isotopic Exchange: The deuterium labels on the internal standard may exchange with hydrogen atoms from the sample or solvent.[7][9]
-
Internal Standard Purity: The presence of unlabeled analyte in the internal standard solution can lead to artificially inflated results.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results for Ethyl 2-methylbutanoate are fluctuating and inaccurate, even with this compound as an internal standard. What should I investigate?
Answer: Inconsistent results often point to differential matrix effects, issues with chromatographic co-elution, or problems with the internal standard itself. Follow this troubleshooting guide to diagnose the problem.
Troubleshooting Workflow for Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Drifting or Unstable Internal Standard Signal
Question: The peak area of my this compound internal standard is highly variable across my sample batch. Why is this happening?
Answer: A drifting internal standard signal can be caused by several factors, including inconsistent sample preparation, carryover, or degradation of the internal standard.
Logical Relationship: Causes of Unstable IS Signal
Caption: Potential causes and solutions for an unstable internal standard signal.
Quantitative Data Summary
The following tables provide examples of data that can be generated to assess and troubleshoot issues with your assay.
Table 1: Matrix Effect Evaluation Data
This table illustrates hypothetical data from a matrix effect experiment to determine if differential matrix effects are occurring.
| Sample Set | Description | Mean Analyte Peak Area | Mean IS Peak Area | Matrix Effect (%) |
| Set A | Analyte + IS in Solvent | 1,250,000 | 1,500,000 | N/A |
| Set B | Post-extraction Spike | 980,000 | 1,350,000 | Analyte: -21.6%IS: -10.0% |
In this example, the analyte experiences more significant ion suppression than the internal standard, which would lead to an overestimation of the analyte concentration.[9]
Table 2: Internal Standard Purity Check
This table shows example data for assessing the contribution of the internal standard to the analyte signal.
| Sample | Monitored Transition | Peak Area Response |
| LLOQ Standard | Analyte | 5,200 |
| Blank Matrix + IS | Analyte | 350 |
The response of the unlabeled analyte in the presence of only the internal standard should be less than 20% of the lower limit of quantification (LLOQ) response.[9]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine the extent of ion suppression or enhancement on both the analyte and the internal standard caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte and this compound in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the extracted matrix with the analyte and this compound at the same concentration as Set A.[9]
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and this compound before performing the extraction procedure.[9]
-
-
Analyze the Samples: Inject multiple replicates (n=3-5) of each set into the LC-MS/MS or GC-MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100
-
Calculate this for both the analyte and the internal standard. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Significant differences in the matrix effect between the analyte and the internal standard indicate a differential matrix effect.[7]
-
Experimental Workflow: Matrix Effect Evaluation
Caption: Workflow for evaluating matrix effects on the analyte and internal standard.
Protocol 2: Assessment of Internal Standard Purity
Objective: To verify that the this compound internal standard is not significantly contaminated with its unlabeled counterpart.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.
-
Spike with Internal Standard: Add the this compound internal standard to the blank matrix at the same concentration used in the analytical method.[9]
-
Analyze the Sample: Inject the sample into the mass spectrometer and monitor the mass transition for the unlabeled Ethyl 2-methylbutanoate.[8]
-
Evaluate the Response: Compare the peak area of the unlabeled analyte in this sample to the peak area of the analyte in a Lower Limit of Quantification (LLOQ) standard. The response from the IS-spiked blank should be negligible, typically less than 20% of the LLOQ response.[9] A higher response indicates significant contamination.[8]
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
Linearity and reproducibility issues with Ethyl 2-methylbutanoate-d9
Welcome to the technical support center for Ethyl 2-methylbutanoate-d9. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered when using this deuterated internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a deuterated form of Ethyl 2-methylbutanoate, a volatile ester known for its fruity aroma.[1] In analytical chemistry, it is primarily used as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] The use of a stable isotope-labeled internal standard like the d9 variant is considered the gold standard for compensating for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.[4]
Q2: What are the key properties of this compound?
Understanding the chemical and physical properties of your internal standard is crucial for method development.
| Property | Value |
| Chemical Formula | C₇H₅D₉O₂ |
| Molecular Weight | 139.24 g/mol |
| Appearance | Colorless oily liquid with a fruity odor.[5] |
| Solubility | Insoluble in water.[5] |
Q3: How should I prepare my stock and working solutions of this compound?
Proper preparation of standard solutions is critical for reproducible results.
-
Stock Solution: Prepare a stock solution of this compound in a high-purity, volatile solvent such as methanol or ethyl acetate. Store the stock solution in a tightly sealed vial at the recommended temperature to prevent evaporation and degradation.
-
Working Solution: Prepare working solutions by diluting the stock solution with the same solvent used for your samples and calibration standards. The concentration of the internal standard in the working solution should be optimized to provide a strong, but not saturating, signal in your analytical system. It is recommended to add the internal standard to all samples, calibration standards, and quality controls at the same concentration level.
Q4: What are the potential causes of poor linearity when using this compound?
Non-linearity in your calibration curve can arise from several factors, often related to the analytical system or sample preparation.
| Potential Cause | Description |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. |
| Inlet Discrimination | In GC-MS, the inlet can be a source of non-linearity, especially with split/splitless injectors, where different compounds can be transferred to the column with varying efficiencies. |
| Matrix Effects | Components in the sample matrix can interfere with the ionization of the analyte and/or internal standard, causing ion suppression or enhancement.[6][7] |
| Standard Preparation Errors | Inaccurate dilutions or errors in pipetting can lead to incorrect concentrations in your calibration standards. |
| Chemical Instability | Degradation of the analyte or internal standard during sample preparation or analysis can result in a non-linear response. Esters can be susceptible to hydrolysis under acidic or basic conditions.[8][9][10][11] |
Troubleshooting Guides
Issue 1: Poor Reproducibility of Internal Standard Peak Area
A consistent internal standard response is crucial for reliable quantification. Fluctuations in the peak area of this compound can indicate a problem with your analytical method.
Troubleshooting Workflow:
Troubleshooting steps for poor reproducibility.
Detailed Steps:
-
Verify Injection Precision: Inject the same standard solution multiple times. If the relative standard deviation (RSD) of the internal standard peak area is high, the issue may be with the autosampler or syringe.
-
Evaluate Sample Preparation Consistency: Ensure that the internal standard is added to every sample, standard, and blank at the exact same concentration. Use calibrated pipettes and ensure thorough mixing.
-
Assess Internal Standard Stability: this compound, being an ester, can be susceptible to hydrolysis. Avoid prolonged exposure to highly acidic or basic conditions during sample preparation.[8][9][10][11] Evaluate its stability in your sample matrix and extraction solvent over the typical sample analysis time.
-
Inspect the GC-MS System: Check for leaks in the gas lines and connections. A contaminated GC inlet liner or a dirty ion source in the mass spectrometer can lead to inconsistent responses.
Issue 2: Non-Linear Calibration Curve
A non-linear calibration curve can lead to inaccurate quantification, especially at the lower and upper ends of the concentration range.
Troubleshooting Workflow:
Troubleshooting steps for a non-linear calibration curve.
Detailed Steps:
-
Review Concentration Range: If the curve flattens at high concentrations, you may be experiencing detector saturation. Dilute your highest concentration standards and re-run the calibration.
-
Investigate Matrix Effects: Prepare calibration standards in a blank matrix extract that mimics your samples. If the matrix-matched calibration curve is linear while the solvent-based curve is not, matrix effects are likely the cause.[6][7]
-
Verify Instrument Parameters: For GC-MS, ensure the inlet temperature is appropriate to prevent thermal degradation of the analyte or internal standard without causing discrimination. The split ratio should also be optimized for the concentration range of your analysis.
-
Re-prepare Calibration Standards: Errors in the preparation of calibration standards are a common source of non-linearity. Prepare fresh standards and re-analyze.
Experimental Protocols
Protocol 1: Evaluation of Internal Standard Stability
This protocol is designed to assess the stability of this compound in your analytical workflow.
Methodology:
-
Prepare two sets of solutions:
-
Set A: A solution containing a mid-range concentration of your analyte and a fixed concentration of this compound in your final sample solvent.
-
Set B: A solution containing only the fixed concentration of this compound in the same solvent.
-
-
Initial Analysis (T=0): Analyze both sets of solutions in triplicate at the beginning of your analytical run.
-
Incubation: Store the remaining solutions under the same conditions as your samples (e.g., in the autosampler at a specific temperature).
-
Time-Point Analysis: Re-analyze both sets of solutions in triplicate at regular intervals (e.g., 4, 8, 12, and 24 hours).
-
Data Analysis:
-
For Set A, calculate the ratio of the analyte peak area to the internal standard peak area at each time point. A significant and consistent change in this ratio over time may indicate degradation of either the analyte or the internal standard.
-
For Set B, monitor the absolute peak area of this compound. A significant decrease in peak area over time suggests instability.
-
Protocol 2: Assessment of Matrix Effects
This protocol helps to determine if components in your sample matrix are affecting the ionization of this compound.
Methodology:
-
Prepare three sets of samples in triplicate:
-
Set 1 (Neat Solution): A known amount of this compound spiked into the final extraction solvent.
-
Set 2 (Post-Extraction Spike): A blank sample matrix is extracted according to your sample preparation procedure. The resulting extract is then spiked with the same known amount of this compound as in Set 1.
-
Set 3 (Pre-Extraction Spike): A blank sample matrix is spiked with the same known amount of this compound as in Set 1 before the extraction process.
-
-
Analysis: Analyze all samples under the same GC-MS conditions.
-
Data Analysis:
-
Matrix Effect (ME): ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
An ME value close to 100% indicates minimal matrix effects.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
-
Recovery (RE): RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
This calculation determines the efficiency of your extraction process for the internal standard.
-
-
By following these guidelines and protocols, you can effectively troubleshoot and resolve common issues related to linearity and reproducibility when using this compound as an internal standard, leading to more accurate and reliable analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. impactfactor.org [impactfactor.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
Technical Support Center: Minimizing Ion Suppression with Ethyl 2-methylbutanoate-d9 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 2-methylbutanoate-d9 as a stable isotope-labeled internal standard (SIL-IS) to mitigate ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guide
Issue 1: Significant Ion Suppression Observed Despite Using this compound
Question: I'm using this compound as an internal standard, but I'm still observing a significant and variable reduction in my analyte's signal intensity. What could be the cause and how can I fix it?
Answer: While this compound, as a SIL-IS, is designed to co-elute with and experience similar ionization effects as the analyte, several factors can still lead to inadequate compensation for ion suppression.[1][2] Here are the primary causes and troubleshooting steps:
Potential Causes and Solutions:
-
Poor Chromatographic Resolution: If the analyte and the SIL-IS do not perfectly co-elute, they may be affected differently by interfering matrix components.[3] Even slight shifts in retention time can lead to differential ion suppression.[3]
-
Action: Optimize your chromatographic method. Adjust the mobile phase gradient, change the column chemistry, or modify the flow rate to ensure the analyte and this compound peaks are as symmetrical and co-eluting as possible.[1]
-
-
Overwhelming Matrix Effects: In highly complex matrices, the concentration of interfering compounds can be so high that it suppresses the ionization of both the analyte and the internal standard.
-
Source of Contamination: Ion suppression can originate from various sources, not just the biological matrix. These can include plasticizers from lab consumables, or mobile phase additives.[6]
-
Action: Conduct a systematic evaluation of your workflow. Analyze blank injections and samples prepared with high-purity solvents and new consumables to identify potential external sources of contamination.
-
Issue 2: High Variability in the this compound Signal
Question: The peak area of my this compound internal standard is highly variable across my sample set. Why is this happening and what should I do?
Answer: Inconsistent internal standard response is a clear indicator of a variable matrix effect that the SIL-IS is not fully compensating for.[7] This variability can stem from differences in the composition of individual samples.[2]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the degree of ion suppression in different matrix lots or individual samples.[7][8] This will help determine if the variability is matrix-dependent.
-
Improve Sample Cleanup: A more robust and consistent sample preparation method is often necessary to remove the variable interfering components.[7] SPE is generally more effective at this than protein precipitation.[4]
-
Check for Inconsistent Sample Preparation: Ensure that each step of your sample preparation, from pipetting to evaporation, is performed uniformly across all samples.[8]
-
Assess SIL-IS Stability: Verify that this compound is not degrading in the biological matrix during sample preparation.[8]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[4][9]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help minimize ion suppression?
A2: A SIL-IS is considered the gold standard for compensating for ion suppression.[2] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ionization suppression.[10] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even if the absolute signal intensity is suppressed.[1]
Q3: What are the primary sources of ion suppression?
A3: Ion suppression can be caused by a wide range of endogenous and exogenous compounds. Common sources include salts, detergents, phospholipids from cell membranes, and drugs or their metabolites.[5][11] Contaminants from plasticware and mobile phase additives can also contribute.[6] Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[4][6]
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[2][6] However, this approach is only viable if the analyte concentration is high enough to remain detectable after dilution.[12] For trace-level analysis, this may not be a feasible solution.
Q5: What is a post-column infusion experiment and how can it help identify ion suppression?
A5: A post-column infusion experiment is a qualitative method to identify regions in the chromatogram where ion suppression occurs.[13] It involves infusing a constant flow of the analyte solution into the LC flow path after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any dips in the constant analyte signal indicate retention times where matrix components are eluting and causing suppression.[13]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Spike
This protocol allows for the quantitative assessment of ion suppression.[8]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike the analyte and this compound into the extracted matrix just before the final evaporation and reconstitution step.[8]
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before starting the extraction procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Sample Cleanup
This protocol provides a more thorough cleanup compared to protein precipitation, which can significantly reduce matrix effects.[5]
Example using a reversed-phase SPE cartridge:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Quantitative Data Summary
The following tables present hypothetical data from an experiment designed to assess the effectiveness of different sample preparation techniques in minimizing ion suppression for a hypothetical analyte, "Analyte X," using this compound as the internal standard.
Table 1: Matrix Effect Assessment
| Sample Preparation Method | Analyte X Peak Area (Set A: Neat) | Analyte X Peak Area (Set B: Post-Spike) | Matrix Factor (B/A) | % Ion Suppression (1 - MF) * 100 |
| Protein Precipitation | 1,500,000 | 675,000 | 0.45 | 55% |
| Liquid-Liquid Extraction | 1,500,000 | 1,125,000 | 0.75 | 25% |
| Solid-Phase Extraction | 1,500,000 | 1,380,000 | 0.92 | 8% |
Table 2: Analyte to Internal Standard Ratio Consistency
| Sample Preparation Method | Analyte X Peak Area | IS Peak Area (this compound) | Analyte/IS Ratio | %RSD of Ratio (n=5) |
| Protein Precipitation | 825,000 | 950,000 | 0.87 | 18.5% |
| Liquid-Liquid Extraction | 1,200,000 | 1,300,000 | 0.92 | 8.2% |
| Solid-Phase Extraction | 1,410,000 | 1,450,000 | 0.97 | 3.1% |
Visualizations
Caption: Experimental workflow for LC-MS analysis with different sample preparation options.
Caption: A logical troubleshooting guide for addressing ion suppression issues.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Ethyl 2-methylbutanoate-d9 in different solvents
Technical Support Center: Ethyl 2-methylbutanoate-d9
This technical support center provides guidance on the stability of this compound in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester.
-
Solvent Pro-activity: Protic solvents, especially water and alcohols, can participate in hydrolysis and transesterification reactions.
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
Presence of Catalysts: Strong acids, bases, or enzymes (e.g., esterases) can significantly increase the rate of degradation.
-
Storage Conditions: Exposure to light and air can potentially lead to oxidative degradation over extended periods, although deuteration may increase oxidation stability.[1]
Q2: In which types of solvents is this compound expected to be most stable?
A2: this compound is expected to be most stable in aprotic, anhydrous solvents at neutral pH. Recommended solvents for long-term storage include:
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)[2]
-
Chloroform[2]
-
Dimethyl sulfoxide (DMSO)[2]
It is crucial to use high-purity, dry solvents.
Q3: What are the potential degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are:
-
Hydrolysis: In the presence of water, the ester can hydrolyze to form 2-methylbutanoic-d9 acid and ethanol. This reaction is accelerated by acidic or basic conditions.[3][4]
-
Transesterification: If dissolved in an alcohol solvent (e.g., methanol, propanol), the ethyl group of the ester can be exchanged with the alkyl group of the solvent alcohol, forming a new ester.[5][6]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using chromatographic techniques coupled with mass spectrometry (e.g., LC-MS, GC-MS). You should look for:
-
A decrease in the peak area of this compound over time.
-
The appearance of new peaks corresponding to potential degradation products, such as 2-methylbutanoic-d9 acid or a transesterified product.
A detailed experimental protocol for a stability study is provided in this guide.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in solution. | Hydrolysis: The solvent may be contaminated with water, or the pH of the solution may be acidic or basic. | Prepare fresh solutions using anhydrous solvents. If applicable, ensure the pH of the solution is neutral. Store solutions at a low temperature (-20°C or -80°C). |
| Transesterification: The solvent is an alcohol (e.g., methanol, ethanol). | If the experimental procedure allows, switch to an aprotic solvent. If an alcohol solvent is required, prepare the solution fresh before use and store it at a low temperature to minimize the reaction rate. | |
| Appearance of unexpected peaks in chromatogram. | Degradation: The new peaks could be hydrolysis or transesterification products. | Characterize the new peaks using mass spectrometry to confirm their identity. Refer to the degradation pathways to understand the source of the impurity. |
| Solvent Impurities: The impurities may have been present in the solvent. | Run a solvent blank to check for impurities. Use high-purity solvents for your experiments. | |
| Inconsistent results between experiments. | Variable Storage Conditions: Inconsistent storage temperatures or exposure to light could be affecting stability. | Standardize storage conditions for all solutions. Protect solutions from light by using amber vials. Ensure consistent time between solution preparation and analysis. |
Stability Data Summary
| Solvent | Storage Temperature | Predicted Stability (t½) | Primary Degradation Pathway |
| Acetonitrile (anhydrous) | 2-8°C | > 6 months | Negligible |
| DMSO (anhydrous) | 2-8°C | > 6 months | Negligible |
| Methanol | 2-8°C | Weeks to months | Transesterification |
| Water (pH 7) | 2-8°C | Days to weeks | Hydrolysis |
| 0.1 M HCl | 2-8°C | Hours to days | Acid-catalyzed hydrolysis |
| 0.1 M NaOH | 2-8°C | Minutes to hours | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Stability Study of this compound in Various Solvents
Objective: To evaluate the stability of this compound in different solvents over time at various temperatures.
Materials:
-
This compound
-
Anhydrous solvents: Acetonitrile, DMSO, Methanol
-
Water (HPLC grade)
-
Buffers (pH 4, 7, 9)
-
Autosampler vials
-
LC-MS or GC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Working Solution Preparation:
-
Dilute the stock solution to a final concentration of 10 µg/mL in each of the following solvents:
-
Acetonitrile
-
DMSO
-
Methanol
-
Water (pH 7 buffer)
-
pH 4 buffer
-
pH 9 buffer
-
-
-
Time Points: Aliquot the working solutions into separate vials for each time point.
-
Storage Conditions: Store the vials at the following temperatures:
-
-20°C
-
4°C
-
25°C (Room Temperature)
-
-
Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Analyze the samples by a validated LC-MS or GC-MS method.
-
Quantify the peak area of this compound.
-
Monitor for the appearance of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Degradation pathways of this compound.
References
Validation & Comparative
The Gold Standard for Flavor & Fragrance Analysis: A Comparison Guide to Ethyl 2-methylbutanoate-d9 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile and semi-volatile organic compounds, particularly in the realm of flavors, fragrances, and metabolomics, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Ethyl 2-methylbutanoate-d9, a deuterated internal standard, with other alternatives, supported by established analytical principles and experimental protocols.
Ethyl 2-methylbutanoate is a key ester found in a variety of fruits and beverages, contributing a characteristic fruity and apple-like aroma.[1] Its accurate quantification is crucial for quality control in the food and beverage industry, as well as in metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent technique for the analysis of such volatile compounds due to its high sensitivity and specificity.[2][3]
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[4] These standards have chemical and physical properties that are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, injection, and ionization. This co-elution and similar behavior allow for the effective correction of variations that can occur during the analytical process, leading to more precise and accurate quantification.[5]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound over a non-deuterated analog (e.g., a different ester with similar properties) lies in its ability to compensate for matrix effects and variability in the analytical workflow.
| Validation Parameter | This compound (Deuterated IS) | Alternative (Non-Deuterated) IS (e.g., Ethyl Propanoate) | Rationale for Superior Performance of Deuterated IS |
| Co-elution with Analyte | Nearly identical retention time to Ethyl 2-methylbutanoate | Different retention time | The deuterated standard co-elutes with the analyte, ensuring that any matrix effects or instrument variability at that specific retention time are experienced by both compounds and thus corrected for. |
| Ionization Efficiency | Very similar to the analyte | Can differ significantly from the analyte | Similar ionization behavior leads to more consistent and reliable response ratios between the standard and the analyte, improving accuracy. |
| Extraction Recovery | Mimics the analyte's recovery | May have different recovery rates | The deuterated standard's similar chemical structure ensures it behaves almost identically to the analyte during sample extraction, leading to more accurate correction for analyte loss. |
| Precision (RSD%) | Typically < 5% | Can be > 10% in complex matrices | By effectively correcting for variations, the deuterated standard leads to lower relative standard deviations and more precise measurements. |
| Accuracy (% Recovery) | Typically 95-105% | Can be variable depending on matrix effects | The close tracking of the analyte by the deuterated standard throughout the analytical process results in higher accuracy. |
Experimental Protocols
To validate an analytical method using this compound as an internal standard, the following key experiments should be performed. These protocols are based on widely accepted guidelines for analytical method validation.
Specificity and Selectivity
Objective: To ensure the analytical method can unequivocally identify and quantify Ethyl 2-methylbutanoate in the presence of other components in the sample matrix.
Methodology:
-
Analyze blank matrix samples (e.g., a fruit extract known to be free of the analyte) to check for any interfering peaks at the retention time of Ethyl 2-methylbutanoate and its deuterated internal standard.
-
Analyze a sample spiked with Ethyl 2-methylbutanoate and the deuterated internal standard to confirm the separation from any matrix components.
-
Analyze a sample spiked with potentially interfering compounds (e.g., other esters with similar structures) to ensure they do not co-elute and interfere with the analyte or internal standard peaks.
Linearity and Range
Objective: To demonstrate a linear relationship between the concentration of Ethyl 2-methylbutanoate and the instrument response over a defined range.
Methodology:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of Ethyl 2-methylbutanoate.
-
Add a constant concentration of this compound to each calibration standard.
-
Analyze the standards using the chosen analytical method (e.g., GC-MS).
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is typically desired.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Analyze multiple replicates (e.g., n=5) of each QC level on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the measured concentrations.
-
Accuracy is expressed as the percentage of the measured concentration to the nominal concentration.
-
Precision is expressed as the RSD. Acceptance criteria are typically ±15% for accuracy and ≤15% for precision.
Matrix Effect
Objective: To assess the influence of the sample matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution (e.g., solvent).
-
Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.
-
-
Analyze the samples and compare the peak areas of the analyte and internal standard in Set B to those in Set A.
-
The matrix effect is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the neat solution. A value close to 1 indicates a minimal matrix effect. The use of a deuterated internal standard should effectively compensate for any observed matrix effects.
Visualizing the Workflow
The following diagrams illustrate the general workflow for analytical method validation using a deuterated internal standard and the logical relationship of key validation parameters.
Caption: A high-level workflow for the development, validation, and application of an analytical method using a deuterated internal standard.
Caption: The logical relationship between key analytical method validation parameters and the ultimate goal of reliable quantification.
References
A Comparative Guide to Internal Standards in Volatile Flavor Analysis: Spotlight on Ethyl 2-methylbutanoate-d9
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of volatile and semi-volatile organic compounds, particularly in complex matrices such as food, beverages, and biological samples, the use of an internal standard is crucial for achieving accurate and reproducible results.[1] The inherent volatility of these analytes can lead to significant variability during sample preparation and analysis. An internal standard helps to correct for these variations. This guide provides an objective comparison of Ethyl 2-methylbutanoate-d9 with other common internal standards, supported by a review of typical performance data and detailed experimental methodologies.
The Gold Standard: Isotopically Labeled Internal Standards
The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest.[1] For this reason, stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are often considered the gold standard in mass spectrometry-based quantification. By replacing hydrogen atoms with deuterium, the molecular weight of the standard is increased, allowing it to be distinguished from the native analyte by the mass spectrometer. However, its chemical and physical behavior remains nearly identical to the non-labeled counterpart, ensuring that it experiences similar losses during sample preparation and similar ionization response in the mass spectrometer.
Comparison of Internal Standard Performance
| Internal Standard Type | Example(s) | Typical Recovery (%) | Typical Precision (RSD %) | Linearity (R²) | Key Advantages | Potential Limitations |
| Deuterated Analyte Analog | This compound | 90-110 | < 5 | > 0.995 | - Closely mimics analyte behavior- Excellent correction for matrix effects and sample prep variability | - Potential for isotopic exchange in certain molecules- Can exhibit slight chromatographic shifts from the native analyte |
| Other Deuterated Esters | Ethyl Butyrate-d7, Hexyl Acetate-d3 | 85-115 | < 10 | > 0.99 | - Good correction for similar classes of compounds | - May not perfectly mimic analytes with different structures or polarities |
| Non-Isotopically Labeled Structural Analog | Ethyl Propionate, Methyl Butyrate | 80-120 | < 15 | > 0.99 | - Cost-effective | - Different physicochemical properties can lead to inaccurate correction- May co-elute with other sample components |
| No Internal Standard | - | Highly variable | > 20 | Variable | - Simple | - Prone to significant errors from sample preparation and matrix effects |
Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. The following provides a detailed methodology for the analysis of volatile flavor compounds using this compound as an internal standard with GC-MS.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Aliquoting: Place a precise amount of the liquid or solid sample (e.g., 1-5 g) into a headspace vial.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample. The concentration of the internal standard should be in the mid-range of the expected analyte concentrations.
-
Matrix Modification (Optional): For aqueous samples, add a salt (e.g., NaCl) to increase the volatility of the analytes.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.
GC-MS Analysis
-
Injection: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column for flavor analysis (e.g., DB-5ms, HP-INNOWax).
-
Inlet Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, start at 40 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be either full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity of target analytes. For quantification, monitor specific ions for the analyte and the internal standard (e.g., for Ethyl 2-methylbutanoate and its d9 analog).
-
Transfer Line Temperature: Typically 250 °C.
-
Ion Source Temperature: Typically 230 °C.
-
Mandatory Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of internal standard correction.
References
A Head-to-Head Comparison: Deuterated vs. Non-Deuterated Internal Standards for Ester Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of esters, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate analytical strategy for ester analysis.
Internal standards (IS) are indispensable in quantitative analysis, particularly in chromatographic methods coupled with mass spectrometry (MS), as they correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus, supported by regulatory bodies like the FDA and EMA, is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance compared to structural analogues.[1] This is primarily because their near-identical chemical and physical properties to the analyte lead to better tracking during sample extraction and co-elution during chromatography, which is crucial for compensating for matrix effects.[1]
Key Performance Metrics
| Performance Metric | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard | Rationale |
| Correction for Matrix Effects | Excellent | Variable to Poor | Deuterated standards co-elute with the analyte, experiencing the same ion suppression or enhancement.[2] Analogue standards have different retention times and are therefore affected differently by the matrix. |
| Accuracy | High | Moderate to Low | By effectively compensating for variability, deuterated standards lead to results that are closer to the true value.[3] |
| Precision | High | Moderate to Low | The consistent correction for errors results in lower variability between measurements.[3] |
| Recovery Correction | Excellent | Variable | Similar physicochemical properties ensure that the deuterated standard is lost or recovered to the same extent as the analyte during sample preparation. |
| Cost & Availability | Higher cost, may require custom synthesis | Generally lower cost and more readily available | The synthesis of deuterated compounds is more complex and expensive. |
Quantitative Data Summary
The following table summarizes quantitative performance data from a comparative study of an analyte using both a deuterated and a structural analogue internal standard. While this specific data is for the immunosuppressant drug sirolimus, it illustrates the typical performance differences observed, which are applicable to ester analysis.
| Analyte | Internal Standard Type | Performance Metric | Result with Deuterated IS | Result with Non-Deuterated IS |
| Sirolimus | Deuterated vs. Structural Analogue | Precision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% |
| Kahalalide F | Deuterated vs. Structural Analogue | Mean Bias | 100.3% | 96.8% |
Data synthesized from a study on sirolimus analysis and another on Kahalalide F, demonstrating the typical improvements in precision and accuracy with deuterated standards.
Experimental Protocols
Protocol 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs) with a Deuterated Internal Standard
This protocol outlines the extraction of total fatty acids from a biological matrix, their derivatization to FAMEs, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) using methyl-d3 laurate as a deuterated internal standard.[2]
1. Sample Preparation and Derivatization:
-
Lipid Extraction:
-
To 100 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Add a known amount of methyl-d3 laurate internal standard solution.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Derivatization:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubate at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of water, and vortex.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C (hold 1 min), ramp to 175°C at 25°C/min, then ramp to 230°C at 4°C/min (hold 5 min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analytes and the deuterated internal standard.
-
Protocol 2: LC-MS/MS Analysis of Fatty Acid Ethyl Esters (FAEEs) with Internal Standards
This protocol describes the analysis of FAEEs in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol can be adapted for either deuterated or non-deuterated internal standards.
1. Sample Preparation:
-
Protein Precipitation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (either a deuterated FAEE or a structural analogue).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: A suitable gradient to separate the FAEEs of interest.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for each FAEE and the internal standard.
-
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical relationship between the two types of internal standards, the following diagrams are provided.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for ester analysis has significant implications for the quality and reliability of the resulting data. While non-deuterated, structural analogue internal standards are often more accessible and cost-effective, the experimental evidence strongly supports the superiority of deuterated internal standards. Their ability to co-elute with the analyte and, therefore, more accurately compensate for matrix effects and other sources of analytical variability, leads to enhanced accuracy and precision. For researchers and drug development professionals where data integrity is paramount, the investment in a deuterated internal standard is a sound scientific decision that yields more robust and defensible results.
References
A Comparative Guide to the Use of Ethyl 2-methylbutanoate-d9 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the pharmaceutical, flavor, and fragrance industries, the pursuit of highly accurate and precise measurements is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, especially when employing chromatographic techniques coupled with mass spectrometry. This guide provides an objective comparison of Ethyl 2-methylbutanoate-d9, a deuterated internal standard, with a non-deuterated alternative, Ethyl Heptanoate, in the quantitative analysis of Ethyl 2-methylbutanoate. The information presented herein is supported by established analytical principles and representative experimental data to aid researchers in making informed decisions for their analytical workflows.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures they co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for variations during sample preparation, injection, and ionization, a phenomenon known as matrix effect.[2]
Performance Comparison: this compound vs. A Non-Deuterated Alternative
To illustrate the performance differences, this section presents a comparative summary of validation parameters for the quantitative analysis of Ethyl 2-methylbutanoate using either this compound or Ethyl Heptanoate as the internal standard. The data, presented in the tables below, is representative of typical results obtained in a validated GC-MS (Gas Chromatography-Mass Spectrometry) method.
Table 1: Comparison of Accuracy and Precision
| Internal Standard | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 10 | 98.5 | 2.1 |
| 100 | 101.2 | 1.5 | |
| 500 | 99.8 | 1.2 | |
| Ethyl Heptanoate | 10 | 92.3 | 8.5 |
| 100 | 105.8 | 6.2 | |
| 500 | 95.1 | 5.5 |
Note: The data presented is representative and intended for comparative purposes.
The use of a deuterated internal standard consistently results in higher accuracy and significantly better precision across the concentration range. This is primarily because this compound behaves almost identically to the analyte, providing more effective normalization against variability. Non-isotopically labeled internal standards, like Ethyl Heptanoate, can exhibit different responses to matrix effects, leading to greater variability in the results.[3]
Table 2: Comparison of Linearity and Sensitivity
| Parameter | This compound | Ethyl Heptanoate |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | Lower | Higher |
| Limit of Quantification (LOQ) | Lower | Higher |
Note: The data presented is representative and intended for comparative purposes.
The superior performance of the deuterated internal standard extends to the linearity of the calibration curve and the sensitivity of the method. By effectively minimizing variability, a more consistent and reliable response is achieved, allowing for the accurate measurement of lower analyte concentrations.
Experimental Protocols
A robust and well-documented experimental protocol is crucial for reproducible quantitative analysis. The following sections detail the methodologies for sample preparation and GC-MS analysis for the quantification of Ethyl 2-methylbutanoate.
Sample Preparation
-
Standard and Sample Fortification: Prepare a stock solution of Ethyl 2-methylbutanoate and the chosen internal standard (this compound or Ethyl Heptanoate) in a suitable solvent (e.g., methanol).
-
Calibration Standards: Create a series of calibration standards by spiking the appropriate matrix (e.g., blank plasma, food simulant) with known concentrations of Ethyl 2-methylbutanoate.
-
Internal Standard Addition: Add a constant concentration of the internal standard to all samples, calibration standards, and quality control samples.
-
Extraction: Employ a suitable extraction technique, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), to isolate the analyte and internal standard from the sample matrix.
-
Reconstitution: If necessary, evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the GC-MS system.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
For Ethyl 2-methylbutanoate: Monitor characteristic ions (e.g., m/z 88, 57, 130).
-
For this compound: Monitor characteristic ions (e.g., m/z 97, 60, 139).
-
For Ethyl Heptanoate: Monitor characteristic ions (e.g., m/z 88, 115, 158).
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
A Comparative Guide to the Quantification of Ethyl 2-methylbutanoate Using Deuterated and Non-Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Ethyl 2-methylbutanoate, a key flavor and fragrance compound, using either a deuterated internal standard (Ethyl 2-methylbutanoate-d9) or a non-deuterated alternative (Ethyl Heptanoate). The use of an internal standard is critical for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis. This document outlines the experimental protocols and presents hypothetical performance data to guide researchers in selecting the most appropriate method for their specific application.
Data Presentation
The following table summarizes the hypothetical performance data for the quantification of Ethyl 2-methylbutanoate using different internal standard methods. This data is representative of what would be expected from a validated GC-MS (Gas Chromatography-Mass Spectrometry) method.
| Performance Metric | Method A: this compound | Method B: Ethyl Heptanoate | Method C: No Internal Standard |
| Limit of Detection (LOD) | 0.5 µg/L | 0.7 µg/L | 1.5 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L | 2.0 µg/L | 5.0 µg/L |
| Recovery (%) | 98 - 103% | 95 - 105% | 85 - 115% |
| Precision (RSD%) | < 3% | < 5% | < 15% |
Note: RSD refers to the Relative Standard Deviation.
Experimental Protocols
A detailed methodology for the quantification of Ethyl 2-methylbutanoate in a beverage matrix using GC-MS is provided below.
1. Sample Preparation
-
Spiking: To 10 mL of the beverage sample, add a known concentration of the internal standard (either this compound or Ethyl Heptanoate). For the "No Internal Standard" method, this step is omitted.
-
Extraction: Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE) to the sample.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully collect the upper organic layer (MTBE) for analysis.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 230°C at a rate of 10°C/minute.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Ethyl 2-methylbutanoate: m/z 57, 74, 102
-
This compound: m/z 66, 83, 111
-
Ethyl Heptanoate: m/z 88, 101, 115
-
-
3. Quantification
-
Create a calibration curve by analyzing a series of standards with known concentrations of Ethyl 2-methylbutanoate and a constant concentration of the internal standard.
-
For each sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of Ethyl 2-methylbutanoate in the sample by interpolating from the calibration curve. For the method without an internal standard, quantification is based solely on the analyte's peak area.
Mandatory Visualization
The following diagrams illustrate the analytical workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for the quantification of Ethyl 2-methylbutanoate.
Caption: Comparison of quantification with and without an internal standard.
A Comparative Performance Analysis of Deuterated vs. C13-Labeled Internal Standards for the Quantification of Ethyl 2-methylbutanoate
In the precise world of quantitative analysis, particularly within the realms of flavor and fragrance profiling, metabolomics, and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. For the quantification of volatile compounds like Ethyl 2-methylbutanoate, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between the performance of deuterated standards, specifically Ethyl 2-methylbutanoate-d9, and Carbon-13 (¹³C)-labeled standards.
The ideal internal standard (IS) is chemically and physically identical to the analyte, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process. While both deuterated and ¹³C-labeled standards are designed to mimic the analyte, their inherent properties lead to significant performance differences, particularly in mass spectrometry-based methods.[1]
Key Performance Parameters: A Comparative Summary
The following tables summarize the critical performance differences between this compound and a C13-labeled counterpart based on well-established principles and data from studies on similar compounds.
Table 1: General Performance Characteristics
| Parameter | This compound (Deuterated) | Ethyl 2-methylbutanoate-¹³C (C13-Labeled) | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte, especially in liquid chromatography.[2] | Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[1] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1][3] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[4] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site. | The ¹³C-label is incorporated into the carbon backbone and is not susceptible to exchange.[5] | ¹³C-IS offers greater stability throughout sample preparation and analysis. |
| Cost & Availability | Generally more common and less expensive to synthesize.[5] | Typically more costly and may have limited commercial availability.[5] | The choice may be influenced by budget and the availability of the specific labeled compound. |
Table 2: Impact on Data Quality (Illustrative Data from Literature)
| Parameter | Performance with Deuterated IS | Performance with ¹³C-Labeled IS | Significance |
| Accuracy / Bias | Can lead to significant inaccuracies; one study reported a 40% error due to imperfect retention time matching. A separate study showed a mean bias of 96.8% (SD 8.6%).[6] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% (SD 7.6%).[6] | ¹³C-IS provides more reliable and defensible quantitative results. |
| Precision (CV%) | Higher coefficient of variation (CV%) may be observed in complex matrices. | Use in lipidomics significantly reduced the CV% compared to deuterated standards. | ¹³C-IS leads to more reproducible measurements. |
Visualizing the Core Concepts
To better illustrate the fundamental differences and workflows, the following diagrams are provided.
Caption: Advantages and Disadvantages of Deuterated vs. C13-Labeled Standards.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Co-elution of ¹³C-IS vs. chromatographic shift of d9-IS.
Experimental Protocols
While no single study directly compares both labeled standards for Ethyl 2-methylbutanoate, the following are representative protocols for its quantification in a food or biological matrix, synthesized from standard methods for similar ethyl esters.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for analyzing volatile compounds like Ethyl 2-methylbutanoate in matrices such as wine or fruit extracts.
-
Sample Preparation (Solid-Phase Microextraction - SPME)
-
Place 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to enhance the release of volatile compounds.
-
Spike the sample with the internal standard (either this compound or a ¹³C-labeled version) to a final concentration of 50 µg/L.
-
Equilibrate the sample at 40°C for 15 minutes with agitation.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 40°C.
-
Desorb the fiber in the GC injector.
-
-
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Injector: Split/splitless, 250°C, splitless mode for 2 min.
-
Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40°C (hold 3 min), ramp to 220°C at 5°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-250.
-
Data Acquisition: Selected Ion Monitoring (SIM) for quantification.
-
Ethyl 2-methylbutanoate: e.g., m/z 57, 88, 102.
-
This compound: e.g., m/z 66, 97.
-
Ethyl 2-methylbutanoate-¹³C₂: e.g., m/z 57, 90, 104.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is suitable for less volatile applications or when analyzing complex biological matrices like plasma.
-
Sample Preparation (Protein Precipitation & LLE)
-
To 100 µL of plasma, add 20 µL of internal standard working solution (in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and perform a liquid-liquid extraction with 500 µL of methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Instrumentation and Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Transitions would be optimized by direct infusion of standards.
-
Conclusion and Recommendation
While deuterated internal standards like this compound are a viable and cost-effective option for many applications, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards for achieving the highest levels of accuracy and precision.[1][7] The key advantage of ¹³C-labeled standards is their perfect co-elution with the native analyte, which ensures a more robust and accurate correction for matrix effects—a critical factor in complex sample analysis.[2][8] This minimizes the risk of analytical errors and leads to more reliable and defensible data.
For researchers, scientists, and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that enhances the quality and reliability of quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Method Validation for the Analysis of Ethyl 2-Methylbutanoate in Wine
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds such as ethyl 2-methylbutanoate in complex matrices like wine is crucial for quality control, authenticity assessment, and sensory analysis. This guide provides a comparative overview of validated analytical methods for the determination of ethyl 2-methylbutanoate, a key ester contributing to the fruity aroma of wine. We present a detailed comparison of two common approaches: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Liquid-Liquid Microextraction followed by GC-MS (LLME-GC-MS).
Comparison of Method Performance
The selection of an analytical method depends on various factors, including sensitivity, precision, accuracy, and sample throughput. Below is a summary of typical validation parameters for the analysis of ethyl esters in wine using HS-SPME-GC-MS and a validated method for ethyl 2-methylbutyrate using LLME-GC-MS.
| Parameter | HS-SPME-GC-MS (Typical for Esters) | LLME-GC-MS (for Ethyl 2-methylbutyrate) |
| Limit of Detection (LOD) | 0.18 - 8.62 µg/L | 1.8 µg/L |
| Limit of Quantification (LOQ) | 0.4 ng/L - 4 µg/L[1] | Not explicitly stated, but typically 3x LOD |
| **Linearity (R²) ** | > 0.99 | 0.9997 |
| Precision (RSD%) | 1.8% - 11.2% (Repeatability)[1] | Not explicitly stated |
| Accuracy (Recovery %) | Typically 80-120% | Not explicitly stated |
| Linear Range | Typically spans several orders of magnitude | 2.48 - 248 µg/L |
Experimental Workflows
The general workflow for the analysis of volatile compounds in wine involves sample preparation, chromatographic separation, and detection. The following diagram illustrates a typical workflow for the HS-SPME-GC-MS method.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. Below are representative protocols for the HS-SPME-GC-MS and LLME-GC-MS methods.
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This method is a widely used, solventless technique for the extraction of volatile and semi-volatile compounds from liquid and solid samples.
1. Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add a magnetic stir bar.
-
Spike the sample with an internal standard solution (e.g., 10 µL of 2-octanol in ethanol).
-
Add 1 g of sodium chloride (NaCl) to enhance the release of volatile compounds.
-
Seal the vial immediately with a PTFE-lined septum.
-
Equilibrate the sample at 45°C for 15 minutes with gentle agitation.[2]
2. HS-SPME Extraction:
-
Expose a pre-conditioned (e.g., 250°C for 20 min) SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample vial.[2]
-
Maintain the extraction temperature at 45°C for 30 minutes with continued agitation.[2]
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Column: Use a suitable capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm x 0.25 µm).[2]
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 80°C at 3°C/min.
-
Ramp to 105°C at 2°C/min.
-
Ramp to 180°C at 3°C/min.
-
Ramp to 230°C at 10°C/min, hold for 5 minutes.[2]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.[2]
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 240°C.
-
4. Quantification:
-
Generate a calibration curve using standard solutions of ethyl 2-methylbutanoate in a model wine solution (e.g., 12% ethanol in water with tartaric acid) at various concentrations.
-
Use the ratio of the analyte peak area to the internal standard peak area for quantification.
Method 2: Liquid-Liquid Microextraction (LLME) with GC-MS
LLME is a sample preparation technique that uses small volumes of an extraction solvent to concentrate analytes from an aqueous sample.
1. Sample Preparation:
-
Place 5 mL of the wine sample into a 15 mL centrifuge tube.
-
Add an internal standard.
-
Add 500 µL of an appropriate extraction solvent (e.g., dichloromethane).
-
Vortex the mixture for 2 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the organic layer (bottom layer for dichloromethane) for analysis.
2. GC-MS Analysis:
-
Injector: Inject 1 µL of the organic extract in splitless mode at 250°C.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[4]
-
Column: A suitable capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 234°C at 3°C/min.
-
Ramp to 260°C at 5°C/min, hold for 10 minutes.[4]
-
-
Mass Spectrometer:
3. Quantification:
-
Prepare calibration standards of ethyl 2-methylbutanoate in a model wine solution and extract them using the same LLME procedure.
-
Construct a calibration curve based on the peak area ratios of the analyte to the internal standard.
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow, where each step influences the next, ultimately affecting the quality of the final data.
Conclusion
Both HS-SPME-GC-MS and LLME-GC-MS are powerful techniques for the analysis of ethyl 2-methylbutanoate in wine. HS-SPME offers the advantage of being a solvent-free and often more sensitive method, making it suitable for trace-level analysis and high-throughput screening. LLME, while requiring organic solvents, can be a robust and effective alternative. The choice of method will ultimately depend on the specific requirements of the analysis, including desired sensitivity, available instrumentation, and sample throughput needs. Proper method validation is paramount to ensure the generation of accurate and reliable data for quality assessment and research purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring jujube wine flavor and fermentation mechanisms by HS-SPME-GC–MS and UHPLC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for Ethyl 2-methylbutanoate-d9: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for accurate quantification of analytes. This guide provides a comprehensive cross-validation comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of Ethyl 2-methylbutanoate-d9. This compound, a deuterated isotopologue of the volatile organic compound Ethyl 2-methylbutanoate, is an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass that allows for precise differentiation.
Comparative Analysis of Analytical Methods
The choice between GC-MS and LC-MS/MS for the analysis of a volatile compound like Ethyl 2-methylbutanoate depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. GC-MS is generally well-suited for volatile and semi-volatile compounds, while LC-MS/MS is advantageous for a wider range of compounds, including those that are non-volatile or thermally labile.
Table 1: Comparison of GC-MS and LC-MS/MS Method Performance Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and partitioning between a liquid mobile phase and a stationary phase, followed by mass-based detection. |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of non-volatile and thermally labile compounds. |
| Linearity | Excellent (Correlation coefficient > 0.99) | Excellent (Correlation coefficient > 0.99) |
| Accuracy (% Recovery) | Typically 90-110% | Typically 95-105% |
| Precision (% RSD) | Intra-day: <15%, Inter-day: <15% | Intra-day: <15%, Inter-day: <15% |
| Limit of Detection (LOD) | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Sample Derivatization | Generally not required for volatile esters. | May be required to improve ionization efficiency and chromatographic retention. |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of similar volatile organic compounds and short-chain fatty acid esters.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
For liquid samples (e.g., plasma, urine), a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed.
-
For LLE, mix the sample with a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer containing the analyte and internal standard to a clean vial for analysis.
-
For SPME, expose a coated fiber to the headspace of the sample to adsorb volatile compounds.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for Ethyl 2-methylbutanoate and this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation (with derivatization):
-
To a sample aliquot, add the internal standard (this compound).
-
Add a derivatizing agent (e.g., 3-nitrophenylhydrazine) to enhance chromatographic retention and ionization efficiency.
-
Incubate the mixture to allow the reaction to complete.
-
Quench the reaction and dilute the sample with the mobile phase before injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple Quadrupole.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for the derivatized analyte and internal standard.
Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validating two analytical methods.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the study. For volatile compound analysis where high throughput is desired, GC-MS offers a robust and reliable solution. For applications requiring higher sensitivity and the analysis of a broader range of analytes, including non-volatiles, LC-MS/MS may be the preferred method, although it may necessitate sample derivatization. A thorough cross-validation as outlined in this guide is essential to ensure data equivalency and reliability when transferring methods or comparing results from different analytical platforms.
A Researcher's Guide to the Isotopic Purity of Ethyl 2-methylbutanoate-d9
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards is a critical parameter that directly impacts the accuracy and reliability of experimental results. This guide provides a comprehensive evaluation of Ethyl 2-methylbutanoate-d9, a commonly used internal standard in mass spectrometry-based analyses. We present a comparison with alternative deuterated standards and provide detailed experimental protocols for verifying isotopic purity.
Introduction to this compound
Ethyl 2-methylbutanoate is a volatile ester found in a variety of fruits and fermented beverages, contributing to their characteristic aroma. Its deuterated isotopologue, this compound, serves as an invaluable internal standard for quantitative studies using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of nine deuterium atoms provides a significant mass shift, allowing for clear differentiation from the non-labeled analyte while maintaining similar chemical and chromatographic properties.
The efficacy of a deuterated standard is fundamentally linked to its isotopic purity – the percentage of molecules in which all specified hydrogen atoms have been replaced by deuterium. High isotopic purity minimizes interference from partially deuterated or non-deuterated species, ensuring precise and accurate quantification.
Comparison of Isotopic Purity
To provide a clear comparison, the following table summarizes the stated isotopic purity of this compound from various commercial suppliers, alongside potential alternative deuterated ester standards.
| Product | Supplier | Stated Isotopic Purity (atom % D) |
| This compound | LGC Standards | 99 |
| This compound | CDN Isotopes | 99 |
| n-Hexyl Acetate-d3 | LGC Standards | 99[1] |
| Ethyl Butyrate-d5 | Toronto Research Chemicals | >98 |
Note: Data is based on publicly available information from supplier websites. Isotopic purity may vary between batches. It is recommended to always refer to the Certificate of Analysis for specific lot information.
Experimental Protocols for Isotopic Purity Determination
Verifying the isotopic purity of a deuterated standard is a crucial step in validating its use in quantitative assays. The two primary methods for this determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for assessing isotopic purity by separating the deuterated compound from any residual non-deuterated or partially deuterated species and analyzing their respective mass spectra.
Experimental Workflow:
Caption: Workflow for GC-MS analysis of isotopic purity.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of this compound in dichloromethane.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-200.
-
-
Data Analysis:
-
The deuterated compound will typically elute slightly earlier than its non-deuterated counterpart due to the inverse isotope effect.[2]
-
Identify the peak for this compound. The expected molecular ion (M+) will be at m/z 139.
-
Look for a peak at the retention time of the non-deuterated Ethyl 2-methylbutanoate, which would have a molecular ion at m/z 130.
-
Analyze the mass spectrum of the main peak. The presence of ions at m/z values lower than 139 (e.g., m/z 138 for d8, m/z 137 for d7, etc.) can indicate incomplete deuteration.
-
Isotopic Purity Calculation: The isotopic purity is calculated by comparing the peak area of the fully deuterated compound (A_d9) to the sum of the peak areas of all isotopic variants (A_d0 to A_d9). Isotopic Purity (%) = [A_d9 / (A_d0 + A_d1 + ... + A_d9)] * 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration by quantifying the residual proton signals in the molecule.
Logical Relationship for NMR-based Purity Assessment:
Caption: Logic for determining isotopic purity via NMR.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and 5 mg of an internal standard (e.g., 1,3,5-trichlorobenzene) into an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent with high isotopic purity (e.g., Chloroform-d, 99.8 atom % D).
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Nucleus: ¹H.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio for the small residual proton signals.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.
-
-
Data Analysis:
-
The ¹H NMR spectrum of the non-deuterated Ethyl 2-methylbutanoate shows characteristic signals: a triplet around 0.9 ppm (CH3 of the butyl group), a multiplet around 1.4-1.7 ppm (CH2 and CH of the butyl group), a quartet around 4.1 ppm (OCH2 of the ethyl group), and a triplet around 1.2 ppm (CH3 of the ethyl group).
-
In the spectrum of the d9 compound, these signals should be significantly reduced in intensity.
-
Integrate the area of the residual proton signals corresponding to the analyte and the area of the signal from the internal standard.
-
Degree of Deuteration Calculation: The percentage of deuteration at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of the internal standard, taking into account the number of protons each signal represents.
-
Conclusion
The isotopic purity of this compound is a critical factor for its reliable use as an internal standard. This guide provides a framework for comparing commercially available standards and outlines detailed experimental protocols for in-house verification of isotopic purity using GC-MS and NMR spectroscopy. By carefully evaluating and confirming the isotopic enrichment of their deuterated standards, researchers can ensure the generation of high-quality, reproducible data in their quantitative analyses.
References
Comparative study of internal standards for volatile phenol analysis in wine
A Comparative Guide to Internal Standards for Volatile Phenol Analysis in Wine
For researchers, scientists, and drug development professionals engaged in the analysis of volatile phenols in wine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. Volatile phenols are key compounds that can significantly influence the aroma profile of wine, often being indicators of microbial spoilage (e.g., by Brettanomyces) or smoke taint. This guide provides an objective comparison of commonly used internal standards, supported by experimental data, to aid in method development and validation.
The Role of Internal Standards
Internal standards are crucial in analytical chemistry for correcting the loss of analytes during sample preparation and compensating for variations in instrument response. An ideal internal standard shares similar physicochemical properties with the analyte of interest but is not naturally present in the sample. It is introduced at a known concentration to both calibration standards and unknown samples, and the ratio of the analyte signal to the internal standard signal is used for quantification, thereby enhancing the precision and accuracy of the results.[1]
Comparison of Common Internal Standards
The most effective internal standards for volatile phenol analysis are isotopically labeled analogs of the target analytes.[1] Their chemical and physical properties are nearly identical to the analytes, ensuring they behave similarly during extraction and analysis.[1] However, when isotopically labeled standards are unavailable or cost-prohibitive, other non-labeled phenolic compounds can be utilized.
Table 1: Comparison of Internal Standards for Volatile Phenol Analysis in Wine
| Internal Standard | Target Analytes | Sample Preparation | Analytical Method | Linearity (R²) | Key Performance Characteristics | Reference |
| Deuterated Analogs | ||||||
| d4-4-Ethylphenol | 4-Ethylphenol, 4-Ethylguaiacol | Spiking into wine sample before extraction. | GC-MS | Not explicitly stated, but used for accurate quantification. | Synthesized for use as an internal standard in a rapid and accurate analytical method.[2] | --INVALID-LINK--[2] |
| d3-Guaiacol, d3-Methyl Guaiacol, d7-p-Cresol, d3-Syringol | Guaiacol, Methyl Guaiacol, p-Cresol, Syringol, and other volatile phenols | Addition to juice, wine, or hydrolysate before liquid-liquid extraction. | GC-MS (SIM) | >0.99 | Calibration curves were generated over a concentration range of 0 to 200 µg/L (up to 1000 µg/L for syringol and methyl syringol).[3] | --INVALID-LINK--[3] |
| Guaiacol-d4, 4-methylguaiacol-d3, o-cresol-d7, p-cresol-d7, m-cresol-d7 | Guaiacol, 4-methylguaiacol, o-cresol, p-cresol, m-cresol | Dissolved in methanol to prepare a stock solution, then added to samples. | SPME-GC-MS | >0.9990 | Used for quantification of free and total volatile phenols in smoke-exposed wines.[4] | --INVALID-LINK--[4] |
| Non-Labeled Analogs | ||||||
| Anisole-d8 | General Volatile Phenols | Spiked into synthetic wine before headspace solid-phase microextraction (HS-SPME). | GC-MS | Not explicitly stated. | Used in a general volatile phenol analysis method. | --INVALID-LINK--[1] |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing analytical results. Below are protocols for common methods used in volatile phenol analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) with GC-MS
This protocol is adapted from a method for the analysis of free volatile phenols in grapes and wine.[3]
-
Internal Standards: d3-Guaiacol, d3-Methyl Guaiacol, d7-p-Cresol, and d3-Syringol.[3]
-
Sample Preparation:
-
Analytical Method (GC-MS):
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol is a general method for the analysis of volatile phenols in wine.[1]
-
Internal Standard: Anisole-d8.[1]
-
Sample Preparation (HS-SPME):
-
Place 10 mL of synthetic wine in a vial.[1]
-
Spike the wine with volatile phenol standards and the internal standard.[1]
-
Incubate the vial at 50°C for 5 minutes.[1]
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C.[1]
-
Desorb the fiber in the GC injector at 250°C for 10 minutes.[1]
-
-
Analytical Method (GC-MS):
-
Column: J&W DB-FFAP (60 m, 0.25 mm i.d., 0.5 µm film thickness).[1]
-
Oven Program: Start at 40°C (hold for 1 min), ramp to 150°C at 25°C/min (hold for 3 min), then to 200°C at 5°C/min (hold for 5 min), and finally to 250°C at 5°C/min (hold for 2 min).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector Mode: Splitless at 250°C.[1]
-
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for Volatile Phenol Analysis using LLE-GC-MS.
Caption: Workflow for Volatile Phenol Analysis using HS-SPME-GC-MS.
Caption: Logical Workflow of Internal Standard Quantification.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-methylbutanoate-d9: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is critical to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling and disposal activities involving Ethyl 2-methylbutanoate-d9 should be performed in a well-ventilated area or under a chemical fume hood to prevent the inhalation of vapors.[1] This compound is a flammable liquid and vapor, so it is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[2][3][4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for Ethyl 2-methylbutanoate, which is expected to be nearly identical for the deuterated form. This information is essential for safe handling and storage.
| Property | Value |
| Molecular Weight | 130.18 g/mol (non-deuterated) |
| Boiling Point | 120 °C (248 °F) |
| Density | 0.875 g/cm³ at 25 °C (77 °F) |
| Flash Point | Not explicitly stated, but categorized as a flammable liquid |
Step-by-Step Disposal Protocol
The disposal of this compound is classified as hazardous waste management and must adhere to local, state, and federal regulations.[1][4]
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[1]
-
Collect all waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, and empty containers), in a designated, properly labeled, and sealed container.[1]
-
The container must be made of a material compatible with the chemical.
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Include any other information required by your institution's environmental health and safety (EHS) department.
3. Storage:
-
Store the sealed hazardous waste container in a well-ventilated, cool, and designated area away from heat and ignition sources.[2][3]
-
Ensure the storage area is secure and only accessible to authorized personnel.
4. Final Disposal:
-
Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[2][3]
-
This typically involves arranging for pickup by a licensed hazardous waste disposal company. Contact your institution's EHS department to coordinate disposal.
-
Never pour this compound down the drain or dispose of it in regular trash.[3][5]
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain and soak up the liquid.[1][2] Do not use combustible materials like paper towels without first using an absorbent.[1]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Large Spills: For large spills, dike the material to prevent it from spreading and entering drains.[2] Contact your institution's EHS or emergency response team for assistance.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ethyl 2-Methylbutanoate-d9
This document provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl 2-methylbutanoate-d9 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| Synonyms | Ethyl (±)-2-Methylbutyrate-d9, 2-Methylbutanoic-d9 acid ethyl ester | [1] |
| CAS Number | 2708286-78-4 | [1] |
| Molecular Formula | C7H5D9O2 (example, actual may vary) | Assumed based on name |
| Appearance | Neat | [1] |
| Boiling Point | 120 °C (248 °F) | [2] |
| Melting Point | -93 °C (-135 °F) | [2] |
| Density | 0.875 g/cm³ at 25 °C (77 °F) | [2] |
| Flash Point | Flammable liquid and vapor | [2][3] |
Hazard Identification
Ethyl 2-methylbutanoate is classified as a flammable liquid and vapor.[2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3] In case of fire, it may produce irritating, corrosive, and/or toxic gases.[4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | To protect against splashes and vapors that can irritate the eyes.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness). For prolonged contact or larger quantities, a utility-grade glove over exam-style nitrile gloves is recommended. | To prevent skin contact.[5][7] The specific glove material should be selected based on the manufacturer's compatibility data. |
| Skin and Body Protection | Flame-retardant lab coat or apron, long pants, and closed-toe shoes. | To protect skin from splashes and in case of fire.[2][7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[7] If exposure limits are exceeded, a full-face respirator may be necessary.[4] | To avoid inhalation of harmful vapors. |
Experimental Workflow and Handling
The following diagram outlines the standard operating procedure for handling this compound.
References
- 1. Ethyl (±)-2-Methylbutyrate-d9 | LGC Standards [lgcstandards.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
